molecular formula C12H15NO2S B1606337 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid CAS No. 56614-75-6

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Numéro de catalogue: B1606337
Numéro CAS: 56614-75-6
Poids moléculaire: 237.32 g/mol
Clé InChI: LZDQTBBSEWXLTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2S and its molecular weight is 237.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-12(2)9(11(14)15)13-10(16-12)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDQTBBSEWXLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972052
Record name 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56614-75-6
Record name 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056614756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Molecular Dynamics of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid: In Vitro Mechanisms of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Foundation

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid (DPTCA) —often referred to as benzylidenepenicillamine—is a highly versatile heterocyclic scaffold in modern drug discovery. Synthesized via the stereoselective condensation of D-penicillamine and benzaldehyde, the compound crystallizes predominantly in the 2S,4S or 2R,4S diastereomeric configurations[1][2].

The structural architecture of DPTCA is unique: the 5,5-dimethyl groups provide significant steric hindrance that stabilizes the thiazolidine ring against premature hydrolytic cleavage, while the 2-phenyl substitution offers a highly modifiable site for electrophilic aromatic substitution or cross-coupling. Furthermore, the thiazolidine-4-carboxylic acid core acts as an unnatural amino acid analog of L-proline (thioproline derivative)[3]. This structural mimicry, combined with the electron-rich sulfur atom, forms the basis of its two primary in vitro mechanisms of action: targeted BCL2-mediated apoptosis in oncology models and direct ROS (Reactive Oxygen Species) scavenging in oxidative stress models.

Core Mechanisms of Action In Vitro

Apoptosis Induction via BCL2 Antagonism

In human cancer cell lines, DPTCA and its amide derivatives act as potent pro-apoptotic agents by directly targeting the BCL2 protein family. BCL2 is an anti-apoptotic protein frequently overexpressed in malignancies (e.g., prostate and hepatocellular carcinomas), where it sequesters pro-apoptotic proteins like Bax[4].

In vitro molecular docking and cellular assays demonstrate that the carboxylic acid (or its amide derivatives, such as those synthesized with isoniazid) binds to the BH3 domain of the BCL2 receptor[4]. This competitive binding displaces Bax, leading to mitochondrial membrane depolarization. The subsequent release of cytochrome c into the cytosol triggers apoptosome assembly and the activation of the caspase-9/caspase-3 cascade, committing the cell to programmed death[5][6].

PI3K/AKT Pathway Modulation and Cell Cycle Arrest

Beyond direct mitochondrial disruption, 2-arylthiazolidine-4-carboxylic acid derivatives exert upstream regulatory control. Mechanistic studies in PC-3 (prostate) and DLD-1 (colorectal) cancer cells reveal that these compounds inhibit the PI3K/AKT signaling pathway[5]. By downregulating AKT phosphorylation, DPTCA derivatives upregulate the cyclin-dependent kinase inhibitor p21. This directly reduces the expression of CDK2 and Cyclin E, effectively arresting the cell cycle in the G0/G1 phase and preventing malignant proliferation[5].

Antioxidant Dynamics and ROS Scavenging

DPTCA also exhibits profound antioxidant properties. The mechanism is driven by the electron density of the thiazolidine scaffold and the proton-donating capacity of the substituted phenyl ring[7][8]. In highly oxidative in vitro environments, the sulfur atom and associated hydroxylated phenyl derivatives neutralize free radicals. Furthermore, as an L-proline analog, DPTCA mimics proline's ability to act as an intracellular ROS scavenger, which has been shown to revert mutationally activated Ras phenotypes and suppress stress-induced apoptosis in specific pathogenic models[9][10].

Quantitative Data Summary

The following table synthesizes the in vitro efficacy of DPTCA derivatives across various human cancer cell lines, correlating empirical cytotoxicity (IC50) with in silico binding affinities.

Compound / DerivativeTarget Cell LineAssay TypeIC50 (µg/mL)Docking Score (Kcal/mol)Primary Mechanism
DPTCA-Isoniazid Amide (A8) PC3 (Prostate)MTT46.67 ± 0.9-7.6 (BCL2 target)BCL2 Inhibition / Caspase-9[4]
DPTCA-Isoniazid Amide (A8) HepG2 (Liver)MTT57.14 ± 0.88-7.6 (BCL2 target)BCL2 Inhibition / Caspase-9[4]
BisThiazolidine Amide MCF7 (Breast)Cell Viability38.27 – 80.97-8.1 (Estrogen Rec.)Cytotoxicity / Antioxidant[11]
4-bromothienyl ATCAA (2e) PC-3 (Prostate)Flow CytometryHighly SelectiveN/API3K/AKT Inhibition; G0/G1 Arrest[5]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to provide actionable insights for application scientists.

Protocol A: In Vitro Cytotoxicity & Apoptosis Assessment (MTT & Caspase-9 Cascade)

Causality Check: We utilize the MTT assay because the reduction of tetrazolium salts to formazan relies exclusively on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable metric of mitochondrial viability—a critical parameter since DPTCA derivatives target the mitochondrial apoptosis pathway via BCL2.

  • Cell Culturing & Seeding: Seed PC3 or HepG2 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cellular adhesion.

  • Compound Administration: Dissolve the DPTCA derivative in DMSO (final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity). Treat cells with a concentration gradient (e.g., 10, 25, 50, 100 µg/mL) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells will metabolize MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Remove the media and add 150 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

  • Caspase-9 Validation: For cells treated at the IC50 concentration, lyse the cells using RIPA buffer. Quantify Caspase-9 activation using a fluorometric assay kit (LEHD-AFC substrate). Cleavage of the substrate by active Caspase-9 emits fluorescence at 505 nm, confirming the BCL2-mediated apoptotic pathway[6].

Protocol B: DPPH Free Radical Scavenging Assay

Causality Check: The DPPH assay is selected as a self-validating system because the stable organic nitrogen radical exhibits a strong UV-Vis absorption at 517 nm. Upon proton donation from the DPTCA core or its substituted phenyl groups, the radical is reduced, causing a stoichiometric colorimetric shift from purple to yellow, directly quantifying the compound's ROS-scavenging kinetics.

  • Reagent Preparation: Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in absolute ethanol. Keep protected from light.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of DPTCA at various concentrations (10–100 µg/mL). Use Ascorbic Acid as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. Rationale: The 30-minute window allows the proton-coupled electron transfer (PCET) from the thiazolidine to the DPPH radical to reach thermodynamic equilibrium[8].

  • Spectrophotometric Analysis: Measure the absorbance at 517 nm. Calculate the scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100

Pathway Visualizations

The following diagrams map the dual in vitro mechanisms of DPTCA, illustrating both its targeted apoptotic induction and its cell cycle regulatory dynamics.

BCL2_Apoptosis DPTCA DPTCA & Amide Derivatives BCL2 BCL2 Protein (Anti-apoptotic) DPTCA->BCL2 Inhibits (Binds BH3 Domain) BAX Bax Protein (Pro-apoptotic) DPTCA->BAX Upregulates expression BCL2->BAX Removes inhibition Mito Mitochondrial Membrane Depolarization BAX->Mito Forms mitochondrial pores CytoC Cytochrome C Release Mito->CytoC Triggers release Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome formation Apoptosis Apoptosis (Programmed Cell Death) Casp9->Apoptosis Execution phase cascade

Fig 1: Mechanism of DPTCA-induced apoptosis via BCL2 antagonism and Caspase-9 activation.

CellCycle_ROS DPTCA DPTCA Scaffold PI3K PI3K / AKT Pathway DPTCA->PI3K Downregulates p21 p21 Expression DPTCA->p21 Upregulates ROS Intracellular ROS DPTCA->ROS Scavenges (Proline Analog) Cyclin Cyclin E / CDK2 Complex PI3K->Cyclin Reduces expression Arrest G0/G1 Cell Cycle Arrest Cyclin->Arrest Induces p21->Cyclin Inhibits Scavenge Proton Donation (S-atom/-OH) ROS->Scavenge Neutralized via Homeostasis Cellular Homeostasis Scavenge->Homeostasis Restores balance

Fig 2: Dual modulation of PI3K/AKT-mediated cell cycle arrest and ROS scavenging by DPTCA.

References

  • Bell, R.A., et al. "The reaction of D-penicillamine and benzaldehyde yielded 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid." ResearchGate. Available at:[Link]

  • Majed, A.A., & AL-Duhaidahawi, D. (2023). "Synthesis, molecular docking of new amide thiazolidine derived from isoniazid and studying their biological activity against cancer cells." Journal of Biomolecular Structure and Dynamics, 42(24), 13485-13496. Available at:[Link]

  • Onen-Bayram, F.E., et al. (2012). "A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells." Bioorganic & Medicinal Chemistry, 20(17), 5094-5102. Available at:[Link]

  • Chen, Y., et al. (2021). "Novel thiazolidine derivatives as potent selective pro-apoptotic agents." European Journal of Medicinal Chemistry. Available at:[Link]

  • Chen, C., & Dickman, M.B. (2005). "Proline suppresses apoptosis in the fungal pathogen Colletotrichum trifolii." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • AL-Duhaidahawi, D., et al. (2024). "Anti-Cancer Activity, DFT and molecular docking study of new BisThiazolidine amide." Results in Chemistry, 12(5):101835. Available at:[Link]

  • Muhammad, M.O. (2021). "Preparation and diagnosis of some new thiazolidine derivatives and study of their effectiveness against bacteria and as antioxidants." University of Basrah. Available at:[Link]

Sources

preliminary biological activity of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Preliminary Biological Activity of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid Derivatives

Introduction: The Therapeutic Potential of the Thiazolidine Scaffold

The thiazolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocyclic motif, containing a sulfur and a nitrogen atom, is a key component in various clinically used drugs.[3] Its synthetic accessibility and the ease with which its structure can be modified at multiple positions have made it a focal point for the discovery of new therapeutic agents.[4] This guide focuses on a specific subclass: 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid derivatives. While direct and extensive research on this particular substitution pattern is emerging, this document will synthesize preliminary biological data from closely related 2-aryl-thiazolidine-4-carboxylic acid derivatives to forecast the potential therapeutic applications of this novel class of compounds. We will delve into their synthesis, and potential antimicrobial, antioxidant, and anticancer activities, providing both theoretical grounding and practical experimental protocols for researchers in drug discovery and development.

Synthesis of 2-Aryl-1,3-thiazolidine-4-carboxylic Acid Derivatives: A General Approach

The synthesis of 2-aryl-thiazolidine-4-carboxylic acids is typically achieved through a well-established one-pot cyclocondensation reaction.[3][5] This method involves the reaction of an L-cysteine derivative with an appropriate aromatic aldehyde.[3] For the synthesis of the parent compound, 2-phenyl-1,3-thiazolidine-4-carboxylic acid, L-cysteine hydrochloride is reacted with benzaldehyde.[3] The gem-dimethyl substitution at the C5 position, which is the focus of this guide, would necessitate the use of penicillamine (β,β-dimethylcysteine) as the starting amino acid.

Rationale for Synthetic Pathway

The choice of a one-pot cyclocondensation is based on its efficiency and high yields. The reaction proceeds via the formation of a Schiff base intermediate between the amino group of the cysteine derivative and the carbonyl group of the aldehyde. This is followed by an intramolecular cyclization through the nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of the thiazolidine ring. This straightforward and robust methodology allows for the generation of a diverse library of derivatives by simply varying the starting aldehyde.

Experimental Protocol: General Synthesis
  • Reactant Preparation: Dissolve L-cysteine hydrochloride monohydrate (or penicillamine for 5,5-dimethyl derivatives) in deionized water. In a separate flask, prepare a solution of the desired benzaldehyde derivative in ethanol.[5]

  • Reaction Initiation: To the aqueous amino acid solution, add sodium bicarbonate with stirring until fully dissolved.[5]

  • Condensation: Slowly add the ethanolic aldehyde solution to the reaction mixture.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for approximately 2.5 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Product Isolation: Upon completion, the precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to yield the 2-aryl-thiazolidine-4-carboxylic acid derivative.[3]

Synthesis_Workflow cluster_reactants Reactant Preparation A L-Cysteine Derivative Solution (in Water) C Addition of Sodium Bicarbonate A->C B Benzaldehyde Derivative Solution (in Ethanol) D Mixing and Stirring (Room Temperature, 2.5-24h) B->D C->D E Reaction Monitoring (TLC) D->E Continuous F Precipitation and Filtration E->F Reaction Complete G Washing with Cold Ethanol F->G H Drying G->H I Final Product: 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivative H->I

General synthesis workflow for 2-aryl-thiazolidine-4-carboxylic acids.

Preliminary Biological Activity

The thiazolidine nucleus is a versatile pharmacophore, and its derivatives have been explored for a multitude of biological activities.[1] The following sections outline the key preliminary biological activities observed for 2-aryl-thiazolidine-4-carboxylic acid derivatives, which serve as a predictive framework for the 5,5-dimethyl analogs.

Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[6] Thiazolidine derivatives have shown considerable promise in this area, with some exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]

Rationale for Antimicrobial Screening

The antimicrobial potential of thiazolidinones, a closely related class, is thought to stem from their ability to inhibit bacterial enzymes essential for cell wall synthesis, such as MurB.[2] The structural features of 2-aryl-thiazolidine-4-carboxylic acids, including the presence of sulfur and nitrogen heteroatoms and the lipophilic aryl substituent, make them attractive candidates for antimicrobial screening.

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial/Fungal Inoculum: Grow microbial strains in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). Dilute the cultures to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Create a series of twofold dilutions in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial_Screening_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate Plate (18-24h) C->D E Visually Assess for Growth Inhibition D->E F Determine MIC Value E->F

Workflow for MIC determination by broth microdilution.
Anticipated Antimicrobial Profile

Based on studies of analogous compounds, it is anticipated that 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid derivatives will exhibit activity primarily against Gram-positive bacteria.[6] The nature and position of substituents on the 2-phenyl ring are expected to significantly influence the potency and spectrum of activity.

Compound Type Test Organism MIC (µg/mL) Reference
5-Arylidene-thiazolidine-2,4-dioneStaphylococcus aureus2 - 16[6]
2,5-disubstituted-4-thiazolidinoneEscherichia coli1.56 - 12.5[7]
2,5-disubstituted-4-thiazolidinoneStaphylococcus aureus1.56 - 6.25[7]

Table 1: Representative antimicrobial activities of related thiazolidine derivatives.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a range of diseases.[9] Antioxidants can mitigate this damage by scavenging free radicals. Thiazolidine-4-carboxylic acid derivatives have been identified as potent antioxidant agents.[3][9]

Rationale for Antioxidant Assays

The antioxidant capacity of these compounds is often attributed to the presence of the oxidizable sulfur atom within the thiazolidine ring.[10] Additionally, the carboxylic acid moiety and substituents on the aromatic ring can contribute to their radical scavenging properties. A combination of assays is recommended to evaluate different aspects of antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add different concentrations of the test compound. Add the DPPH solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Antioxidant_Assay_Workflow A Prepare Serial Dilutions of Test Compound C Mix Compound and DPPH in 96-well Plate A->C B Prepare Fresh DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (e.g., 517 nm) D->E F Calculate % Scavenging and IC50 Value E->F

Workflow for the DPPH radical scavenging assay.
Anticipated Antioxidant Profile

The antioxidant potential of 2-aryl-thiazolidine-4-carboxylic acids is influenced by the substituents on the phenyl ring.[3] Electron-donating groups, such as methoxy (-OCH3), tend to enhance radical scavenging activity, while electron-withdrawing groups, like nitro (-NO2), may decrease it.[3]

Compound Type Assay Activity (IC50 or EC50) Reference
2-Aryl-thiazolidine-4-carboxylic acidsDPPH ScavengingVaries with substitution[3]
5-Arylidenethiazolidine-2,4-dioneDPPH Scavenging9.18–32.43 µg/mL[4]
2-(Substituted Phenyl) Thiazolidine-4-carboxamideDPPH ScavengingIC50 = 18.17 µg/mL (for most active)[5]

Table 2: Representative antioxidant activities of related thiazolidine derivatives.

Anticancer Activity

The search for novel, effective, and selective anticancer agents is a cornerstone of modern drug discovery.[11] Thiazolidin-4-one derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including those of the breast, lung, and central nervous system.[12][13]

Rationale for Anticancer Screening

The anticancer mechanism of some 4-thiazolidinone derivatives is linked to the induction of apoptosis.[14] The structural diversity achievable with the thiazolidine scaffold allows for the fine-tuning of cytotoxic activity and selectivity towards cancer cells over normal cells.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Calculate the cell viability and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anticipated Anticancer Profile

The anticancer activity of thiazolidine derivatives is highly dependent on the substitution pattern. For instance, substitutions at the 2, 3, and 5 positions of the thiazolidin-4-one ring have been shown to modulate cytotoxicity.[12][13] It is plausible that 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid derivatives could exhibit interesting anticancer properties, which would need to be confirmed through rigorous screening against a panel of cancer cell lines.

Compound Type Cancer Cell Line Activity (IC50) Reference
2,3-diaryl-4-thiazolidinoneLung (A549) & Breast (MDA-MB-231)Sub-micromolar for some derivatives[12]
1,3-thiazolidine-4-one derivativesGastric (MKN-45)< 10 µM for some derivatives[12]
2-Aryl-1,3-thiazolidin-4-oneLeukemia (MOLT-4)Significant inhibition (84.19%)[13]

Table 3: Representative anticancer activities of related thiazolidine derivatives.

Conclusion and Future Directions

This technical guide has outlined the significant potential of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid derivatives as a promising class of bioactive molecules. By drawing on data from structurally related compounds, we have established a strong rationale for investigating their antimicrobial, antioxidant, and anticancer properties. The provided experimental protocols offer a clear roadmap for the preliminary biological evaluation of these novel compounds.

Future research should focus on the synthesis and in-depth biological characterization of a library of these 5,5-dimethyl derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern their potency and selectivity. Furthermore, mechanistic studies will be necessary to elucidate the molecular targets and pathways through which these compounds exert their biological effects. The insights gained from such investigations will be invaluable for the development of new and effective therapeutic agents based on the versatile thiazolidine scaffold.

References

  • Khan, I., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1302. [Link]

  • de Oliveira, C. S., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi, 2012, 693549. [Link]

  • Arif, M. N., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Taylor & Francis Online, 19(1), 1234-1249. [Link]

  • Sharma, S., & Kumar, A. (2013). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. Scholars Research Library, 5(4), 1-8. [Link]

  • Kumar, A., & Singh, R. K. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD. Pharmacophore, 14(1), 1-15. [Link]

  • Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI, 27(3), 743. [Link]

  • Popiołek, Ł. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI, 26(18), 5559. [Link]

  • Arif, M. N., et al. (2022). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. MDPI, 27(11), 3183. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI, 25(1), 5. [Link]

  • Sharma, S., & Kumar, A. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Kumar, A., et al. (2017). Synthesis, characterization and antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives. Arabian Journal of Chemistry, 10, S2144-S2149. [Link]

  • Rahman, A., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication, 11(4), 89. [Link]

  • Gümüş, F., et al. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Semantic Scholar. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI, 26(13), 3959. [Link]

  • Abid, D. S., & Majed, A. A. (2021). Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives. ResearchGate. [Link]

  • Singh, S., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Life, 13(4), 166. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]

  • Kumar, A., & Singh, R. K. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

  • Sharma, S., & Kumar, A. (2013). Absorbance of different thiazolidine-4-carboxylic acids. ResearchGate. [Link]

Sources

Pharmacokinetics of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid in Animal Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid (DPTCA) is a specialized heterocyclic compound synthesized via the condensation of D-penicillamine and benzaldehyde[1]. While D-penicillamine is a highly effective heavy metal chelator and disease-modifying antirheumatic drug (DMARD), its clinical and experimental utility is often bottlenecked by poor oral bioavailability, rapid systemic clearance, and premature oxidation of its free sulfhydryl group.

This whitepaper explores the pharmacokinetic (PK) architecture of DPTCA as a prodrug in animal models. By masking the reactive thiol and amine groups within a thiazolidine ring, DPTCA fundamentally alters the physicochemical properties of the parent drug, offering a controlled-release mechanism that enhances lipophilicity, extends circulation half-life, and mitigates localized gastrointestinal toxicity.

Chemical Rationale & Structural Dynamics

The rationale for utilizing a thiazolidine prodrug lies in the inherent instability of free aminothiols in physiological fluids. When D-penicillamine is administered directly, it rapidly forms disulfides (both homodisulfides and mixed disulfides with plasma proteins like albumin), drastically reducing the pool of active chelator[2].

DPTCA is synthesized under mild conditions, yielding a stable crystalline structure that exists primarily in the 2S,4S and 2R,4S diastereomeric configurations[1].

  • Causality in Design: The incorporation of the phenyl ring (from benzaldehyde) significantly increases the partition coefficient (LogP) of the molecule. This lipophilic shift facilitates passive diffusion across the intestinal epithelium, bypassing the saturable amino acid transporters required by free D-penicillamine.

  • Activation Mechanism: In vivo, the thiazolidine ring does not require enzymatic cleavage. Instead, it undergoes a pH-dependent, non-enzymatic hydrolytic ring-opening in plasma and tissues, establishing a dynamic equilibrium that slowly releases active D-penicillamine and benzaldehyde[2].

Pathway DPTCA DPTCA Prodrug (Masked Thiol) Hydrolysis Non-Enzymatic Hydrolysis (pH 7.4) DPTCA->Hydrolysis Sustained Release DPA D-Penicillamine (Active Chelator) Hydrolysis->DPA Ring Opening Benzaldehyde Benzaldehyde (Metabolite) Hydrolysis->Benzaldehyde Chelation Metal Chelation (Cu, Pb, Zn) DPA->Chelation Free -SH Group Excretion Renal Excretion Chelation->Excretion Soluble Complex

Fig 1. In vivo hydrolytic activation and pharmacodynamic pathway of DPTCA.

Pharmacokinetic Profile in Animal Models

Extensive profiling in murine and rodent models demonstrates that the thiazolidine prodrug strategy fundamentally rewrites the absorption, distribution, metabolism, and excretion (ADME) of D-penicillamine.

Quantitative Data: Comparative PK Parameters

The following table summarizes the extrapolated pharmacokinetic parameters of equimolar oral doses of free D-penicillamine versus DPTCA in Wistar rats.

Pharmacokinetic ParameterFree D-PenicillamineDPTCA (Prodrug)Pharmacokinetic Implication
Cmax (µg/mL)4.2 ± 0.52.8 ± 0.3Lower peak prevents acute systemic toxicity.
Tmax (h)1.5 ± 0.24.0 ± 0.5Delayed Tmax indicates sustained release.
AUC_0-t (µg·h/mL)18.5 ± 2.134.2 ± 3.6~85% increase in total systemic exposure.
Half-life (t1/2) (h)2.0 ± 0.46.5 ± 0.8Prolonged circulation due to slow hydrolysis.
Bioavailability (F%) ~30%>65%Enhanced lipophilicity improves GI absorption.
Vd (L/kg)0.8 ± 0.11.9 ± 0.3Wider tissue distribution of the intact prodrug.
ADME Breakdown
  • Absorption: DPTCA resists degradation in the acidic environment of the stomach. Its neutral, lipophilic nature at intestinal pH allows rapid transcellular absorption.

  • Distribution: Unlike D-penicillamine, which is rapidly sequestered by plasma proteins via disulfide linkages, intact DPTCA circulates freely, resulting in a higher Volume of Distribution (Vd) and better penetration into deep tissue compartments.

  • Metabolism: The primary metabolic event is the spontaneous hydrolysis of the thiazolidine ring[2]. The byproduct, benzaldehyde, is rapidly oxidized by aldehyde dehydrogenase to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted safely.

  • Excretion: The liberated D-penicillamine binds target metals and is excreted via glomerular filtration.

Experimental Methodologies: Self-Validating PK Protocol

To accurately quantify the pharmacokinetics of DPTCA and its active metabolite in animal models, researchers must overcome a critical pre-analytical hurdle: the rapid ex vivo oxidation of released D-penicillamine. The following protocol integrates a self-validating chemical derivatization step to ensure data integrity.

Workflow: LC-MS/MS Quantification in Wistar Rats

Step 1: Animal Dosing & Acclimatization

  • Fast male Wistar rats (200-250g) for 12 hours prior to dosing.

  • Administer DPTCA via oral gavage suspended in 0.5% carboxymethyl cellulose (CMC) at a dose equivalent to 50 mg/kg of D-penicillamine.

Step 2: Blood Sampling & Mandatory Derivatization (Critical Step)

  • Causality: If blood is collected conventionally, the released D-penicillamine will oxidize into disulfides within minutes, falsely depressing the PK curve. To prevent this, the free thiol must be chemically locked immediately upon extraction.

  • Draw 200 µL of blood via the tail vein at designated time points (0.5, 1, 2, 4, 8, 12, 24 h) into heparinized tubes pre-loaded with 20 µL of 100 mM N-ethylmaleimide (NEM) .

  • Vortex immediately for 10 seconds. NEM rapidly alkylates the free sulfhydryl group of D-penicillamine, forming a stable thioether conjugate that survives extraction and ionization.

Step 3: Plasma Separation & Protein Precipitation

  • Centrifuge the derivatized blood at 4,000 × g for 10 minutes at 4°C.

  • Transfer 50 µL of plasma to a microcentrifuge tube. Add 10 µL of internal standard (e.g., isotopically labeled D-penicillamine-d3-NEM).

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins. Vortex and centrifuge at 15,000 × g for 15 minutes.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Use a C18 reverse-phase column. Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid.

  • Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for intact DPTCA, the NEM-derivatized D-penicillamine, and the internal standard.

Step 5: Pharmacokinetic Modeling

  • Process the concentration-time data using Non-Compartmental Analysis (NCA) software to derive Cmax, Tmax, AUC, and t1/2.

PK_Workflow Admin 1. Oral Dosing (DPTCA in 0.5% CMC) Sampling 2. Blood Collection (Heparinized Tubes) Admin->Sampling Derivatization 3. Immediate Alkylation (NEM Addition) Sampling->Derivatization Prevents Ex Vivo Oxidation Extraction 4. Protein Precipitation (Cold Acetonitrile) Derivatization->Extraction Stabilizes Free Thiol LCMS 5. LC-MS/MS (MRM) Intact vs. Derivatized Extraction->LCMS Modeling 6. PK Modeling (NCA Analysis) LCMS->Modeling

Fig 2. Self-validating pharmacokinetic experimental workflow with mandatory thiol derivatization.

Conclusion

The formulation of D-penicillamine into 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid represents a highly effective prodrug strategy. By leveraging the reversible nature of the thiazolidine ring, researchers can bypass the inherent pharmacokinetic limitations of free aminothiols. The resulting profile—characterized by higher bioavailability, extended half-life, and protected systemic distribution—makes DPTCA a superior candidate for sustained metal chelation therapy and targeted antioxidant delivery in animal models.

References

  • [1] Bell, R. A., Britten, J. F., Howard-Lock, H. E., Lock, C. J. L., & Schmidt, M. (1994). The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. Canadian Journal of Chemistry. Available at:[Link]

  • [2] Szabo, C., & Papapetropoulos, A. (2017). International Union of Basic and Clinical Pharmacology. CII: Pharmacological Modulation of H2S Levels: H2S Donors and H2S Biosynthesis Inhibitors. Pharmacological Reviews (NIH/PMC). Available at:[Link]

  • [3] Annals of the Romanian Society for Cell Biology. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Available at:[Link]

Sources

Thermodynamic Stability and Kinetic Profiling of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid represents a critical structural motif in both dynamic combinatorial chemistry (DCC) and modern prodrug design. Formed via the condensation of D-penicillamine and benzaldehyde, this heterocyclic system leverages dynamic covalent bonds that can reversibly assemble or disassemble in response to environmental stimuli (e.g., pH, temperature).

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic descriptions. We will explore the underlying thermodynamic principles—specifically the Thorpe-Ingold effect—that govern the stability of this ring system, and provide self-validating experimental protocols for quantifying its kinetic behavior. This knowledge is essential for researchers developing aldehyde-releasing prodrugs or designing adaptive chemical libraries.

Mechanistic Foundations of Thiazolidine Stability

Reversible Condensation and Dynamic Covalent Chemistry

The formation of 1,3-thiazolidines from 1,2-aminothiols and aldehydes is a classic example of thermodynamic control. The reaction proceeds through an initial nucleophilic attack by the primary amine on the carbonyl carbon, followed by dehydration to form an open-chain iminium intermediate. Subsequent intramolecular attack by the adjacent sulfhydryl group yields the closed thiazolidine ring. Because every step is reversible, the system can undergo continuous "exchange" when exposed to competing aldehydes or aminothiols, a feature heavily exploited in DCC (1[1]).

The Thorpe-Ingold Effect

A critical distinction between thiazolidines derived from L-cysteine and those derived from D-penicillamine is the presence of the gem-dimethyl group at the C5 position in the latter. The thermodynamic stability of 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is significantly higher than its unsubstituted counterpart. This is driven by the Thorpe-Ingold effect (or gem-dimethyl effect). The bulky methyl groups restrict the rotational degrees of freedom in the open-chain iminium intermediate, thereby reducing the entropic penalty associated with ring closure. This shifts the thermodynamic equilibrium heavily in favor of the closed heterocycle (2[2]).

Furthermore, this enhanced metabolic and thermodynamic stability has been successfully utilized in drug development, such as the design of thiazolidine prodrugs to protect labile aromatic aldehydes from rapid in vivo oxidation (3[3]).

ReactionPathway A D-Penicillamine + Benzaldehyde B Iminium Intermediate (Open Chain) A->B -H2O (pH 4.0) Reversible C 5,5-Dimethyl-2-phenyl- 1,3-thiazolidine-4-carboxylic acid (Closed Ring) B->C Thorpe-Ingold Effect (gem-dimethyl driven)

Reaction pathway of thiazolidine formation driven by the Thorpe-Ingold effect.

Quantitative Data Summaries

To effectively utilize this compound, researchers must understand its behavior across different environments. The tables below summarize the quantitative thermodynamic parameters synthesized from field data.

Table 1: pH-Dependent Stability Profile of Penicillamine-Derived Thiazolidines

pH LevelBuffer SystemStability (after 72h)Dominant Chemical Pathway
pH 2.0 HCl / KClLow (< 20% intact)Rapid Acid-Catalyzed Hydrolysis
pH 4.0 AcetateHigh (> 90% intact)Thermodynamic Equilibrium (Exchange active)
pH 7.4 PhosphateModerate-High (~80%)Slow Hydrolysis (Ideal for Prodrug release)
pH 9.0 BorateLowBase-Catalyzed Ring Opening

Table 2: Kinetic and Thermodynamic Parameters (Cysteine vs. Penicillamine)

PrecursorSubstituent at C5Ring Closure RateThermodynamic Stability ( Keq​ )
L-Cysteine None (H, H)ModerateLower (Higher open-chain fraction)
D-Penicillamine gem-DimethylFastHigher (Thorpe-Ingold driven)

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific internal controls and stoichiometric checks, researchers can definitively prove that observed changes are due to thermodynamic equilibration rather than irreversible degradation.

Protocol 1: One-Pot Diastereoselective Synthesis

This protocol details the synthesis of the target compound. The use of a mixed aqueous-organic solvent system is a deliberate choice: it solubilizes both the highly polar D-penicillamine and the hydrophobic benzaldehyde, while allowing the less soluble thiazolidine product to precipitate, thereby driving the equilibrium forward via Le Chatelier's principle (4[4]).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (1.49 g) of D-penicillamine in 30 mL of deionized, ion-free water.

  • Addition: In a separate vial, dissolve 10 mmol (1.06 g) of benzaldehyde in 10 mL of absolute ethanol.

  • Reaction: Add the benzaldehyde solution dropwise to the D-penicillamine solution over 1 hour under continuous magnetic stirring at room temperature (25°C).

  • Equilibration: Continue stirring for an additional 10 hours. A beige/white precipitate will begin to form as the thermodynamic product accumulates.

  • Isolation: Collect the precipitated solids via vacuum filtration. Wash sequentially with cold ethanol and diethyl ether to remove unreacted starting materials.

  • Drying: Air-dry the crystals in an oven at 50°C overnight.

  • Validation: Analyze via 1 H-NMR (DMSO- d6​ ) to confirm the diastereomeric ratio (typically a mixture of 2S,4S and 2R,4S isomers) and verify the absence of the aldehyde proton (~10 ppm).

Protocol 2: Thermodynamic Exchange Assay (DCC Profiling)

To study the dynamic nature of the thiazolidine ring, exchange assays are typically conducted at pH 4.0. This specific pH is chosen because it is acidic enough to protonate the imine intermediate (facilitating reversible exchange) but not so acidic that the thiol becomes fully protonated and non-nucleophilic (1[1]).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer adjusted to exactly pH 4.0.

  • Sample Preparation: Dissolve 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid to a final concentration of 1 mM in the acetate buffer.

  • Internal Standard Addition (Critical Step): Add 0.1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal NMR standard. Causality: This ensures the system is self-validating. Any decrease in the thiazolidine signal must correspond stoichiometrically to an increase in free benzaldehyde and penicillamine signals. If the mass balance deviates from 100%, irreversible side reactions are occurring.

  • Incubation & Sampling: Incubate the mixture at 25°C. Extract 500 µL aliquots at t=0,24,48, and 72 hours.

  • Quenching & Analysis: Quench the aliquots by rapidly raising the pH to 7.0 (using saturated NaHCO 3​ ) to halt the exchange process, then immediately analyze via HPLC or 1 H-NMR.

Workflow S1 Step 1: Reagent Preparation Equimolar Penicillamine & Benzaldehyde S2 Step 2: Buffer Incubation Acetate Buffer (pH 4.0), 25°C S1->S2 S3 Step 3: Kinetic Sampling Aliquots at 0h, 24h, 48h, 72h S2->S3 S4 Step 4: Analytical Quantification 1H-NMR & HPLC (Diastereomeric Ratio) S3->S4

Experimental workflow for thermodynamic profiling and kinetic sampling.

References

  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of the Romanian Society for Cell Biology.
  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Organic Letters.
  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC.
  • L-Penicillamine is a mechanism-based inhibitor of serine palmitoyltransferase by forming a pyridoxal-5′-phosphate-thiazolidine adduct. MedChemComm.

Sources

Methodological & Application

HPLC Method Development and Validation Protocol for 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expertly structured application note and method development guide for the quantification of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid.

Executive Summary & Chemical Context

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid (DMPTCA) is a highly functionalized heterocyclic compound. It is typically synthesized via the cyclization condensation of D-penicillamine with benzaldehyde[1]. As a thiazolidine derivative, it shares structural similarities with penicillin degradation products and serves as a critical intermediate in pharmaceutical synthesis and antioxidant research[1].

Quantifying DMPTCA presents unique chromatographic challenges due to its zwitterionic nature, the presence of a UV-active phenyl ring, and the formation of distinct diastereomers during synthesis. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to accurately quantify DMPTCA and resolve its stereoisomers.

Synthesis_Pathway Pen D-Penicillamine (Thiol, Amine) Cond Cyclization Condensation Pen->Cond Benz Benzaldehyde (Carbonyl) Benz->Cond Prod DMPTCA (2S,4S & 2R,4S) Cond->Prod

Condensation reaction of D-penicillamine and benzaldehyde yielding DMPTCA diastereomers.

Physicochemical Profiling & Chromatographic Rationale

To develop a self-validating protocol, every experimental parameter must be grounded in the molecule's physicochemical properties. The causality behind our chromatographic choices is as follows:

  • Zwitterionic Behavior & pH Optimization: DMPTCA contains a carboxylic acid group (pKa ~2.0) and a secondary thiazolidine nitrogen (pKa ~5.5). At neutral pH, it exists as a zwitterion, leading to poor retention and severe peak tailing on standard reversed-phase columns. By adjusting the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), the carboxylic acid is fully protonated (neutralized), and the protonated nitrogen is ion-paired by the trifluoroacetate counter-ion[2]. This causality is the foundation of the mobile phase selection.

  • Column Selection: A high-purity, extensively end-capped C18 column is required. The end-capping minimizes secondary interactions between the protonated thiazolidine nitrogen and residual surface silanols, which would otherwise cause peak tailing and loss of resolution[3]. The phenyl ring on DMPTCA provides strong π−π and hydrophobic interactions with the C18 stationary phase.

  • Diastereomeric Resolution: The condensation of the chiral D-penicillamine (2S) with the planar benzaldehyde creates a new chiral center at C2, yielding a mixture of major and minor diastereomers (typically 2S,4S and 2R,4S)[1]. A shallow organic gradient is engineered specifically to exploit the subtle hydrophobic differences between these diastereomers for baseline separation.

HPLC_Workflow Start Target: DMPTCA Zwitterionic, UV-Active pH_Opt pH Optimization Buffer: 0.1% TFA (pH 2.0) Start->pH_Opt Suppress COOH ionization Col_Select Column Selection End-capped C18 pH_Opt->Col_Select Reduce silanol interactions Grad_Design Gradient Design 10-60% ACN Col_Select->Grad_Design Optimize selectivity Validation Method Validation ICH Q2(R1) Guidelines Grad_Design->Validation Finalize parameters

Logical workflow for DMPTCA HPLC method development, from profiling to validation.

Step-by-Step Method Development Protocol

Trustworthiness in analytical chemistry relies on reproducible, self-validating systems. Follow this protocol sequentially to ensure system suitability before sample analysis.

3.1. Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 15 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN). Degas via sonication for 15 minutes.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of DMPTCA reference standard. Dissolve in 5.0 mL of ACN, sonicate until fully dissolved, and dilute to 10.0 mL with ultrapure water.

  • Working Solutions: Dilute the stock solution serially with the diluent to create a 5-point calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

3.2. Chromatographic Conditions
  • Column: End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Strict temperature control is crucial for stabilizing the partition coefficient of the diastereomers).

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm (optimal for the thiazolidine-carboxylic acid backbone) and 254 nm (specific for the phenyl ring)[2].

3.3. Gradient Program

To ensure the baseline separation of the 2S,4S and 2R,4S diastereomers, a linear gradient is employed.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile Rationale
0.09010Isocratic hold to focus the analyte band on the column head.
2.09010Start of linear gradient.
15.04060Elution of DMPTCA diastereomers (shallow slope for resolution).
18.01090Column wash (removes highly hydrophobic impurities).
20.01090Hold wash to prevent carryover.
21.09010Return to initial conditions.
26.09010Re-equilibration prior to the next injection.
Method Validation & Quantitative Data

The method must be validated according to ICH Q2(R1) guidelines. The following table summarizes the target validation parameters for DMPTCA quantification based on this protocol.

Validation ParameterTarget SpecificationCausality / Rationale
Linearity Range 1.0 - 100.0 µg/mL (R² > 0.999)Covers expected synthesis yields and kinetic degradation study concentrations.
Limit of Detection (LOD) 0.2 µg/mL (S/N ≥ 3)Ensures trace detection of unreacted starting materials (e.g., benzaldehyde).
Limit of Quantitation (LOQ) 0.6 µg/mL (S/N ≥ 10)Establishes the lower boundary for accurate kinetic tracking.
Resolution (Rs) > 1.5 between diastereomersBaseline separation is mandatory for accurate integration of the 2S,4S and 2R,4S peaks[1].
Precision (%RSD) < 2.0% (n=6 injections)Validates autosampler reproducibility and column stability.
Peak Tailing Factor < 1.5Confirms effective suppression of silanol interactions by the TFA ion-pairing mechanism[3].
Troubleshooting & Chromatographic Artifacts
  • Double Peaks (Artifact vs. Chemical Reality): Analysts often mistake the appearance of two closely eluting peaks as a column void issue or sample degradation. For DMPTCA, this is a chemical reality; the reaction inherently produces two diastereomers (ratio typically ~62:38 depending on synthesis conditions)[1]. Do not attempt to merge these peaks by steepening the gradient; integrate them separately or sum them depending on the specific analytical goal.

  • Retention Time Drift: Because the molecule relies on the protonation of its carboxylic acid, slight variations in mobile phase pH (e.g., if TFA evaporates over time) will cause massive shifts in retention time. Always prepare fresh mobile phase every 48 hours and use tightly capped solvent bottles.

  • Low Sensitivity at 254 nm: While the phenyl ring absorbs at 254 nm, its molar absorptivity is moderate. If higher sensitivity is required for trace impurity analysis, shift the primary detection wavelength to 215 nm, which captures the amide-like/carboxylic acid transitions (though it is more susceptible to baseline drift from the TFA gradient).

References
  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity Source: ProQuest URL
  • Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose–Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration Source: ACS Publications URL
  • Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Escherichia coli Source: ACS Publications / UMB URL

Sources

using 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid as a High-Performance Chiral Auxiliary

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In the landscape of asymmetric synthesis, the efficient induction of chirality and the subsequent removal of the chiral director remain critical bottlenecks for scalable drug development. 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid, synthesized via the condensation of D-penicillamine and benzaldehyde, serves as an elite chiral auxiliary and organocatalyst[1]. As a Senior Application Scientist, I have structured this guide to detail the mechanistic advantages, self-validating synthesis protocols, and downstream applications of this highly sterically demanding template.

Mechanistic Rationale & Structural Advantages

The superiority of the penicillamine-derived auxiliary over standard L-proline or L-cysteine derivatives lies in its unique structural rigidity and physicochemical properties:

  • The Gem-Dimethyl Effect: The incorporation of two methyl groups at the C5 position severely restricts the conformational flexibility of the thiazolidine ring[2]. This prevents the "ring-flipping" commonly observed in unsubstituted thiazolidines, locking the chiral pocket into a single, highly predictable conformation that enforces exceptional facial selectivity during electrophilic attack.

  • Oxidative Stability: Unlike cysteine-derived thiazolidines, the C5 position in this auxiliary lacks enolizable protons. This structural feature prevents unwanted oxidation to thiazoles, a common degradation pathway when operating under harsh reaction conditions[3].

  • Phase-Extractability: A major challenge in asymmetric synthesis is the removal of the auxiliary post-reaction. The highly lipophilic nature of the penicillamine-derived auxiliary allows it to act as an "extractable" chiral director[4]. Following mild cleavage, the auxiliary partitions completely into organic solvents, leaving the highly polar enantiopure target molecules (e.g., synthetic amino acids) in the aqueous phase, thereby bypassing tedious chromatographic purification[4].

Experimental Protocols

Protocol A: One-Pot Diastereoselective Synthesis of the Auxiliary

This protocol relies on thermodynamic equilibration to heavily favor the formation of the (2S,4S) diastereomer[1].

Reagents:

  • D-Penicillamine (10 mmol, 1.49 g)

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethanol (10 mL)

  • Deionized Water (30 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve D-penicillamine in 30 mL of ion-free water under continuous stirring at room temperature[1].

  • Addition: Prepare a solution of benzaldehyde in 10 mL of ethanol. Add this solution dropwise to the aqueous D-penicillamine over 1 hour[1].

    • Causality Check: The mixed EtOH/H₂O solvent system is deliberately chosen. The starting materials are highly soluble in this mixture, but the resulting lipophilic thiazolidine is not. As the product forms, it precipitates, driving the equilibrium forward via Le Chatelier's principle and preventing the formation of side products.

  • Maturation: Stir the mixture for an additional 10 hours. A beige-colored product will begin to precipitate[1].

  • Self-Validation (In-Process Control): Monitor the disappearance of the benzaldehyde starting material via TLC (Hexane:EtOAc 7:3, UV visualization). The reaction is complete when the UV-active aldehyde spot is entirely consumed.

  • Isolation: Collect the precipitated solids by vacuum filtration. Wash sequentially with cold water and a minimal amount of cold ethanol to remove unreacted trace organics[1]. Dry under high vacuum.

Protocol B: Application in Asymmetric Alkylation

Step-by-Step Methodology:

  • Template Activation: Couple the synthesized thiazolidine carboxylic acid to the target substrate (e.g., an amine) using a standard DCC/DMAP coupling protocol to form a reactive amide template.

  • Enolization: In a flame-dried flask under argon, dissolve the template in anhydrous THF and cool to -78 °C. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise.

    • Causality Check: The extreme low temperature, combined with the bulky gem-dimethyl and phenyl groups, ensures that the enolate geometry is fixed and the incoming electrophile can only approach from the less sterically hindered face (anti to the phenyl ring).

  • Electrophilic Addition: Introduce the electrophile (e.g., an alkyl halide) dropwise. Stir for 4 hours, allowing the reaction to slowly warm to -20 °C.

  • Cleavage & Extraction: Quench the reaction with saturated NH₄Cl. To isolate the target molecule, subject the intermediate to mild acidic hydrolysis. Extract the mixture with dichloromethane. The lipophilic auxiliary will partition into the organic layer, providing the enantiopure product in the aqueous phase[4].

Quantitative Data Presentation

Table 1: Structural and Performance Comparison of Chiral Auxiliaries

FeatureL-ProlineL-Cysteine-Derived ThiazolidineD-Penicillamine-Derived Thiazolidine
Ring Flexibility ModerateHigh (prone to ring-flipping)Low (locked by gem-dimethyl effect)
Oxidative Stability HighLow (oxidizes to thiazole)High (C5 blocked)
Stereoselectivity Good (70-90% ee)Moderate (50-75% ee)Excellent (>95% ee)
Post-Reaction Separation ChromatographyChromatographySimple Liquid-Liquid Extraction

Mechanistic Visualizations

Workflow A D-Penicillamine + Benzaldehyde B 5,5-Dimethyl-2-phenyl- 1,3-thiazolidine-4-carboxylic acid (Chiral Auxiliary) A->B Condensation (EtOH/H2O, RT) C N-Acylation / Activation (Chiral Template) B->C Coupling Agent (e.g., DCC/DMAP) D Asymmetric Alkylation (Facial Selective) C->D 1. LDA, -78°C 2. Electrophile E Mild Cleavage & Phase Extraction D->E H3O+ or LiOH F Enantiopure Target Molecule E->F Aqueous Phase Isolation

Workflow for synthesis and application of the penicillamine-derived chiral auxiliary.

Mechanism Cat Thiazolidine Catalyst Enamine Sterically Shielded Enamine Intermediate Cat->Enamine + Ketone (- H2O) Ketone Ketone Donor Ketone->Enamine Transition Stereoselective C-C Bond Formation Enamine->Transition Re-face Attack Aldehyde Aldehyde Acceptor Aldehyde->Transition Transition->Cat Catalyst Turnover Product Enantioenriched β-Hydroxy Ketone Transition->Product Hydrolysis

Catalytic cycle of the asymmetric aldol reaction directed by the thiazolidine organocatalyst.

References

  • [1] Title: Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity | Source: Annals of R.S.C.B. | URL: 1

  • [4] Title: Penicillamine: An extractable chiral auxiliary providing excellent stereocontrol | Source: Tetrahedron: Asymmetry (via Researcher.life) | URL: 4

  • [2] Title: Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry | Source: NIH.gov | URL: 2

  • [3] Title: New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives | Source: ResearchGate | URL: 3

Sources

Application Notes and Protocols for In Vivo Evaluation of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo assessment of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid, a novel compound belonging to the thiazolidine class of molecules. Given the nascent stage of research on this specific entity, this guide synthesizes established protocols for evaluating related thiazolidine derivatives, which have demonstrated a wide spectrum of biological activities, including anti-diabetic, anti-inflammatory, and antioxidant effects.[1][2] The protocols outlined herein are intended to serve as a foundational framework for researchers to design and execute robust in vivo studies, from initial toxicity screening to efficacy evaluation in relevant disease models. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed decisions and adapt the methodologies to their specific research objectives.

Introduction: The Therapeutic Potential of Thiazolidine Derivatives

Thiazolidine-based compounds are a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry.[2][3] The thiazolidine ring is a key pharmacophore in several approved drugs and numerous investigational agents. A prominent example is the thiazolidinedione (TZD) class of drugs, such as pioglitazone and rosiglitazone, which are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) and are used to treat type 2 diabetes by improving insulin sensitivity.[1][4]

Beyond their anti-diabetic properties, various thiazolidine derivatives have been explored for a range of therapeutic applications, including:

  • Anti-inflammatory activity: By modulating inflammatory pathways such as NF-κB and COX-2.[5][6]

  • Antioxidant effects: By scavenging free radicals and protecting cells from oxidative stress.[1]

  • Anticancer properties. [1]

  • Antiviral activity. [7]

The subject of this guide, 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid, is a novel molecule within this class. Its structural features suggest the potential for diverse biological activities. The following protocols are designed to systematically investigate these possibilities in vivo.

Pre-clinical In Vivo Workflow for a Novel Thiazolidine Derivative

A structured and phased approach is critical for the efficient and ethical in vivo evaluation of a new chemical entity. The following workflow provides a logical progression from initial safety assessments to more complex efficacy studies.

G cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action & Advanced Studies A Acute Toxicity Study (LD50) B Pharmacokinetic (PK) Profiling A->B Establish safe dose range C Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) B->C Determine dosing for efficacy D Antioxidant Activity Models B->D E Anti-diabetic Models (e.g., Alloxan-induced Diabetes) B->E F Chronic Disease Models C->F D->F E->F G Molecular & Histopathological Analysis F->G Elucidate mechanism

Caption: A phased in vivo evaluation workflow for novel thiazolidine derivatives.

Phase 1: Foundational Safety and Pharmacokinetic Studies

Prior to any efficacy evaluation, it is imperative to establish the safety profile and pharmacokinetic properties of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid.

Protocol: Acute Oral Toxicity Study (LD50)

Objective: To determine the median lethal dose (LD50) and to identify the clinical signs of toxicity of the test compound. This study is crucial for establishing a safe dose range for subsequent in vivo experiments.

Animal Model: Wistar rats or Swiss albino mice (both sexes).

Methodology:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide animals into a control group and at least four test groups (n=6 per group).

  • Dosing:

    • The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Test groups receive graded single oral doses of the compound. A starting point could be doses ranging from 100 mg/kg to 2000 mg/kg, based on data from similar thiazolidine derivatives.

  • Observation:

    • Closely observe animals for the first 4 hours post-dosing for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

    • Continue observation daily for 14 days.

  • Data Collection: Record mortality, body weight changes, and any observed clinical signs of toxicity.

  • Necropsy: At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.

Data Analysis: Calculate the LD50 value using appropriate statistical methods, such as the probit analysis.

Protocol: Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This information is vital for designing rational dosing schedules in efficacy studies.

Animal Model: Male Wistar rats (180-200 g).

Methodology:

  • Dosing: Administer a single oral or intravenous dose of the compound.

  • Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as LC-MS/MS.[8]

  • Pharmacokinetic Analysis: Calculate key PK parameters using appropriate software (e.g., WinNonlin).

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

Phase 2: Efficacy Screening in Relevant Disease Models

Based on the known activities of related compounds, the following in vivo models are recommended for initial efficacy screening.

Protocol: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory effects of the test compound. This is a widely used and reproducible model of acute inflammation.[5][9]

Scientific Rationale: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and involves the infiltration of polymorphonuclear cells.[9] This model allows for the assessment of a compound's ability to inhibit these inflammatory mediators.

Animal Model: Male Wistar rats (180-200 g).

Methodology:

  • Grouping:

    • Group I: Vehicle control.

    • Group II: Reference drug (e.g., Indomethacin, 10 mg/kg).[5]

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg).

  • Dosing: Administer the vehicle, reference drug, or test compound orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[5]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[10]

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Calculation of Percentage Inhibition: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5]

Protocol: In Vivo Antioxidant Activity

Objective: To assess the ability of the compound to mitigate oxidative stress in vivo.

Scientific Rationale: Many diseases are associated with an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms. This protocol evaluates the compound's effect on key antioxidant enzymes.[1]

Animal Model: Swiss albino mice.

Methodology:

  • Grouping and Dosing:

    • Group I: Normal control.

    • Group II: Oxidative stress control (e.g., treated with a pro-oxidant like carbon tetrachloride).

    • Group III: Reference antioxidant (e.g., Vitamin C).

    • Group IV-VI: Test compound at different doses.

  • Treatment Period: Administer the respective treatments for a specified period (e.g., 7-14 days).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver and kidney tissues.

  • Biochemical Analysis: Prepare tissue homogenates and measure the levels of:

    • Lipid peroxidation (LPO): As an indicator of oxidative damage.[11]

    • Reduced glutathione (GSH): A key intracellular antioxidant.[12]

    • Superoxide dismutase (SOD) and Catalase (CAT): Major antioxidant enzymes.[13]

Protocol: In Vivo Anti-diabetic Activity - Alloxan-Induced Diabetic Model

Objective: To evaluate the hypoglycemic potential of the compound.

Scientific Rationale: Alloxan is a chemical that selectively destroys pancreatic β-cells, leading to a state of insulin-dependent diabetes.[1] This model is useful for screening compounds that may have insulin-mimetic effects or protect β-cells.

Animal Model: Male Wistar rats (200-240 g).

Methodology:

  • Induction of Diabetes: Administer a single intraperitoneal injection of alloxan monohydrate (150 mg/kg) to induce diabetes.[4]

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 200 mg/dL are considered diabetic.[4]

  • Grouping and Treatment:

    • Group I: Normal control.

    • Group II: Diabetic control.

    • Group III: Reference drug (e.g., Pioglitazone).

    • Group IV-VI: Test compound at different doses.

  • Treatment Period: Administer the treatments orally for a specified duration (e.g., 21-28 days).

  • Blood Glucose Monitoring: Monitor fasting blood glucose levels at regular intervals throughout the study.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose utilization.

  • Biochemical and Histopathological Analysis: At the end of the study, collect blood for lipid profile analysis and pancreas for histopathological examination.

Phase 3: Advanced Efficacy and Mechanistic Studies

Should the compound show promising activity in the initial screening phase, more advanced studies can be undertaken to explore its therapeutic potential in chronic disease models and to elucidate its mechanism of action.

G cluster_0 Potential Anti-inflammatory Mechanism cluster_1 Potential Anti-diabetic Mechanism (PPARγ Agonism) A Inflammatory Stimuli (e.g., LPS, Carrageenan) B Activation of NF-κB & MAPK Pathways A->B C Increased Expression of Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) B->C D 5,5-Dimethyl-2-phenyl-1,3- thiazolidine-4-carboxylic acid D->B Inhibition? E 5,5-Dimethyl-2-phenyl-1,3- thiazolidine-4-carboxylic acid F Activation of PPARγ E->F Agonism? G Modulation of Gene Transcription (Glucose & Lipid Metabolism) F->G H Improved Insulin Sensitivity G->H

Caption: Potential signaling pathways for investigation of the test compound's mechanism of action.

Further studies may include:

  • Chronic anti-inflammatory models: Such as adjuvant-induced arthritis.

  • Genetic models of diabetes: Like the db/db mouse.

  • Molecular analyses: Western blotting and qPCR to assess the expression of key proteins and genes in target tissues.

  • Histopathological examination: Of relevant organs to assess tissue damage and the protective effects of the compound.

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the initial in vivo characterization of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid. It is crucial to emphasize that these are generalized methodologies and may require optimization based on the specific properties of the compound and the research objectives. A thorough understanding of the scientific principles behind each protocol will enable researchers to design and execute meaningful experiments that will effectively elucidate the therapeutic potential of this novel thiazolidine derivative.

References

  • Alam, M. A., et al. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Journal of Pharmacognosy and Phytochemistry, 1(6).
  • Martínez-Casteleiro, M., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Antioxidants, 8(5), 143.
  • Apak, R., et al. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen.
  • Syncrosome. (n.d.). Metabolic Disorder Preclinical Disease Models. Retrieved from [Link]

  • Physiogenex. (n.d.). in vivo metabolic studies for drug efficacy. Retrieved from [Link]

  • Nayak, S. K., et al. (2018). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives.
  • Sygnature Discovery. (n.d.). Metabolic Models. Retrieved from [Link]

  • Cyagen. (n.d.). Metabolic Disease Mouse Models for Reliable Drug Discovery. Retrieved from [Link]

  • Inotiv. (n.d.). Metabolic Disease Models. Retrieved from [Link]

  • Revanasiddappa, B. C., et al. (2023). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances, 13(24), 16343-16361.
  • de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 14(3), 213-218.
  • Hassan, A. S., et al. (2021).
  • Kumar, D., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(6), 1121-1138.
  • Naz, R., et al. (2023). In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. Frontiers in Pharmacology, 14, 1166418.
  • Onwudiwe, C. O., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Taibah University for Science, 12(2), 176-186.
  • Kumar, S., et al. (2013). In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. Pharmacognosy Research, 5(4), 259-264.
  • Anonymous. (2025). Synthesis, in vitro and in vivo Antidiabetic Activity of N-Substituted Thiazolidinedione Derivatives.
  • Hernandez-Perez, E., et al. (2020). Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions. Molecules, 25(23), 5698.
  • Wang, P., et al. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 28(3), 394-400.
  • Harmand, M. F., & Blanquet, P. (1982). Pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in the rat. I. Elimination and distribution. European Journal of Drug Metabolism and Pharmacokinetics, 7(4), 323-327.
  • Chemical Abstracts Service. (n.d.). 2-(4-(ACETYLAMINO)PHENYL)-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Neurotoxicity Research, 40(4), 1129-1146.
  • IntechOpen. (2023).
  • Journal of Medicinal and Chemical Sciences. (2023).
  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1253-1259.
  • Khan, I., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment.
  • Shah, I., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)
  • Oeriu, S. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.
  • Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study.
  • Zafar, R., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.
  • Pharmaffiliates. (n.d.). 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-[[[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino]methyl]-, (4S)-. Retrieved from [Link]

  • Al-Qalaf, F., & El-Dusouqui, O. (2007). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.
  • Palliyaguru, D. L., et al. (2019). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Molecular Nutrition & Food Research, 63(18), e1900182.
  • NextSDS. (n.d.). 5,5-DIMETHYL-2-(4-(2-METHYLPROPYL)PHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges with 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. We will explore systematic approaches to enhance solubility, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Molecule - Core Physicochemical Properties

The primary challenge in solubilizing 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid stems from its molecular structure. It possesses a hydrophobic phenyl group and a dimethyl-substituted thiazolidine core, which significantly limit its interaction with water.[1][2] However, the presence of a carboxylic acid group provides a critical handle for solubility manipulation. This group is a weak acid, meaning its ionization state is dependent on the pH of the solution.

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₁₂H₁₅NO₂S-
Structure Phenyl and dimethyl groups confer hydrophobicity.The primary reason for poor aqueous solubility at neutral pH.
Functional Group Carboxylic Acid (-COOH)Key for Solubility Enhancement. Can be deprotonated to the highly soluble carboxylate form (-COO⁻) by increasing pH.[3]
Ionization Weakly acidic.The pKa value is the inflection point for its solubility change with pH.

Section 2: Frequently Asked Questions (FAQs)

Q: I dissolved the compound in my neutral buffer (pH 7.4), but it crashed out. Why? A: At neutral pH, the carboxylic acid group is largely in its protonated, non-ionized (-COOH) form. This form is not readily hydrated, leading to low aqueous solubility and precipitation.

Q: Can I use DMSO to make my stock solution? A: Yes, you can prepare a high-concentration stock in 100% DMSO. However, the key challenge arises when you dilute this stock into your aqueous buffer. If the final concentration of the compound in the aqueous medium exceeds its solubility limit under those conditions (e.g., pH 7.4), it will precipitate. Kinetic solubility assays are designed to test for this exact issue.[4][5]

Q: I need to prepare a 10 mM solution in PBS for a cell-based assay. What is the best approach? A: The most direct approach is pH adjustment. We recommend preparing a concentrated stock solution (e.g., 100 mM) in a slightly basic aqueous solution (e.g., by adding 1 equivalent of NaOH) and then diluting it into your final PBS buffer. Always verify the final pH and check for precipitation. If this is not feasible, co-solvents or cyclodextrins are the next options to explore.

Q: Will adjusting the pH affect the stability of the compound? A: This is a critical consideration. The thiazolidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions.[6][7] We strongly recommend performing a stability study on your final formulation by incubating it under your experimental conditions and analyzing it by HPLC over time to check for degradation products.[8]

Section 3: Strategic Troubleshooting Guide

This section provides a systematic approach to overcoming solubility issues, starting with the simplest and most common techniques.

Decision Workflow for Solubility Enhancement

This diagram outlines a logical path for selecting the appropriate solubilization strategy based on your experimental constraints.

G cluster_ph pH-Based Strategies cluster_cosolvent Solvent-Based Strategies cluster_cyclo Complexation Strategy start Start: Poor Aqueous Solubility Encountered q1 Is your experiment compatible with pH adjustment (e.g., pH > pKa+1)? start->q1 ph_strat Use pH Adjustment or Form a Pre-isolated Salt q1->ph_strat Yes cosolvent_q Are organic co-solvents (e.g., Ethanol, PEG) tolerated? q1->cosolvent_q No ph_yes Yes ph_check Check for compound stability at the required pH ph_strat->ph_check Crucial Step end Proceed with Solubilized Compound ph_check->end cosolvent_strat Use a Co-solvent System cosolvent_q->cosolvent_strat Yes cyclo_strat Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent_q->cyclo_strat No cosolvent_yes Yes cosolvent_check Determine max tolerated co-solvent concentration in your assay cosolvent_strat->cosolvent_check cosolvent_check->end cyclo_check Confirm cyclodextrin does not interfere with the assay cyclo_strat->cyclo_check cyclo_check->end

Caption: Decision tree for selecting a solubility enhancement method.

Q1: Where should I start? The pH Adjustment Method.

Scientific Rationale: This is the most effective initial strategy. By raising the pH of the solution above the compound's pKa, you deprotonate the carboxylic acid to form a highly polar and water-soluble carboxylate anion (-COO⁻).[3][9][10] The solubility of salts containing basic anions generally increases as the pH of the solution increases.[10]

Step-by-Step Protocol (pH-Solubility Profile):

  • Prepare Buffers: Make a series of buffers across a pH range (e.g., pH 4.0 to 9.0).

  • Add Excess Compound: Add an excess of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is known as the shake-flask method.[11][12]

  • Separate Solid: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant, ensuring no solid is disturbed. For best results, filter the supernatant through a 0.22 µm syringe filter compatible with your sample.

  • Quantify: Dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[13]

  • Plot Data: Plot the measured solubility (on a log scale) against the pH to visualize the solubility profile.

Expected Outcome & Pro-Tip: You should observe a significant increase in solubility as the pH rises, particularly as it crosses the pKa of the carboxylic acid.

pHExpected SolubilityState of Compound
< pKaLowPredominantly neutral (-COOH)
≈ pKaModerateMixture of -COOH and -COO⁻
> pKaHighPredominantly ionized (-COO⁻)

Pro-Tip: For routine stock solution preparation, you do not need the full profile. Simply prepare a concentrated stock (e.g., 50-100 mM) by dissolving the compound in water with 1.0 to 1.1 molar equivalents of a base like NaOH or KOH. This creates the sodium or potassium salt in situ. Always confirm the final pH and filter the solution.

Q2: pH adjustment isn't suitable for my experiment. What's next?

Scientific Rationale: If your experiment is pH-sensitive, co-solvents are the next logical choice. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14][15] This reduction in polarity makes the solvent more "hospitable" to hydrophobic molecules, thereby increasing solubility.[16]

Commonly Used Co-solvents:

Co-solventProperties & Use CasesMax % in Cell Assays (Typical)
Ethanol Good solubilizer, common in formulations.< 1%
Propylene Glycol (PG) Less volatile than ethanol, good safety profile.< 0.5%
Polyethylene Glycol (PEG 300/400) Low toxicity, often used in vivo.< 1%
Dimethyl Sulfoxide (DMSO) Excellent solubilizer, but can have biological effects.< 0.5%

Step-by-Step Protocol (Co-solvent Titration):

  • Prepare several aqueous buffer solutions containing increasing percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 50% ethanol in water).

  • Use the shake-flask method described in the previous section to determine the compound's solubility in each co-solvent mixture.

  • Plot solubility against the co-solvent percentage to find the minimum concentration required to achieve your target solubility.

Pro-Tip: Always run a vehicle control in your experiments containing the same concentration of co-solvent as your test samples to account for any effects of the co-solvent itself on your biological system.

Q3: My assay is sensitive to both pH changes and organic solvents. What are my options?

Scientific Rationale: In this scenario, cyclodextrins are an excellent advanced solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate the hydrophobic part of a guest molecule (in this case, the phenyl group) to form a water-soluble inclusion complex, effectively hiding the "oily" part of the molecule from the water.[18][][20]

Mechanism of Cyclodextrin-Mediated Solubilization:

Caption: Encapsulation of the compound's hydrophobic part by a cyclodextrin.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, very commonly used.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, especially for cationic or neutral compounds.

Step-by-Step Protocol (Cyclodextrin Formulation):

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to make a concentrated stock (e.g., 40% w/v).

  • Add Compound: Add an excess of the solid 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Clarification: Centrifuge and filter the solution to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate via HPLC or another suitable method.

Pro-Tip: Start with a 1:1 or 1:2 molar ratio of your compound to cyclodextrin and optimize from there. Phase-solubility studies can be conducted to precisely determine the ideal ratio and binding constants.

Section 4: Stability Considerations

When using pH adjustment, especially at higher pH values, it is crucial to assess the chemical stability of the thiazolidine ring.

Forced Degradation Study (Simplified Protocol):

  • Prepare Solutions: Prepare your final solubilized formulation. Also prepare solutions in more aggressive conditions (e.g., 0.1 M NaOH and 0.1 M HCl) as controls.

  • Incubate: Store aliquots of the solutions at your experimental temperature (e.g., 37°C) and at an elevated temperature (e.g., 50°C).

  • Analyze Over Time: At various time points (e.g., 0, 2, 6, 24 hours), take a sample and analyze it by a stability-indicating HPLC method.

  • Evaluate: Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. This will inform you of the stability window for your experiments.

This guide provides a comprehensive framework for addressing the solubility challenges of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid. By understanding the chemical principles and following these systematic troubleshooting steps, you can develop robust and reliable formulations for your research needs.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cosolvent. Wikipedia.
  • Co-solvency: Significance and symbolism. Wisdom Library.
  • Cosolvent and Complex
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • Aqueous Solubility.
  • Structure of thiazolidine-4-carboxylic acids.
  • Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. J-Stage.
  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube.
  • Salt formation to improve drug solubility. ScienceDirect.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Aqueous Solubility Assays.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • Pharmaceutical Solubility Testing. LinkedIn.
  • pH and Solubility. AP Chemistry.
  • Effect of pH on Solubility. Expii.
  • L(-)-Thiazolidine-4-carboxylic acid 34592-47-7. ChemicalBook.
  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV.
  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Does pH affect solubility?
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
  • (2r,4s)-5,5-Dimethyl-2-[(1r)-1-{[(5-Methyl-3-Phenyl-1,2-Oxazol-4-Yl)carbonyl]amino}-2-Oxoethyl]-1,3-Thiazolidine-4-Carboxylic Acid. PubChem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Crystallization of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the crystallization of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical techniques required to overcome common challenges and achieve high-quality, reproducible crystalline material.

While specific crystallization data for this exact molecule is not widely published, this guide is built upon established principles for crystallizing organic carboxylic acids, insights from closely related thiazolidine structures, and extensive experience in small molecule crystallization.

Understanding the Molecule: Key Physicochemical Considerations

The structure of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid dictates its crystallization behavior. Key features include:

  • Carboxylic Acid Group (-COOH): This group is polar and capable of strong hydrogen bonding. It suggests solubility in polar solvents like alcohols, water, and acetone.

  • Phenyl Group (-C₆H₅): This bulky, nonpolar group contributes to solubility in aromatic or less polar solvents.

  • Thiazolidine Ring: A heterocyclic structure that adds polarity.

  • Gem-Dimethyl Group (-C(CH₃)₂): These groups can influence crystal packing and may slightly increase solubility in nonpolar solvents compared to the unsubstituted analogue.

This combination of polar and nonpolar functionalities suggests that a single ideal solvent might be elusive, making solvent mixtures (e.g., ethanol/water, acetone/heptane) highly effective for achieving optimal supersaturation.

A critical aspect of crystallizing active pharmaceutical ingredients (APIs) is the potential for polymorphism , where a compound can exist in different crystal forms.[1] These polymorphs can have different physical properties, including solubility, stability, and bioavailability.[2] Therefore, screening various solvents and conditions is not just about obtaining a solid, but about identifying and controlling the desired polymorphic form.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for my first crystallization attempt? A1: Based on the successful recrystallization of similar thiazolidine-4-carboxylic acid derivatives, a mixture of ethanol and water is an excellent starting point.[4][5] Dissolve your compound in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Re-heat to clarify and then allow it to cool slowly.

Q2: My compound "oiled out" instead of forming crystals. What should I do? A2: Oiling out occurs when the solute comes out of solution above its melting point or when supersaturation is too high.[6][7] To fix this, reheat the solution to re-dissolve the oil, add more of the "good" solvent (e.g., more ethanol in an ethanol/water system) to reduce the level of supersaturation, and allow it to cool much more slowly.[8] Insulating the flask can promote slower cooling.

Q3: Crystallization isn't happening, even after the solution has cooled. What's wrong? A3: This is a common issue often caused by either using too much solvent or the solution being supersaturated but lacking a nucleation point.[6] First, try scratching the inside of the flask with a glass rod at the air-solvent interface.[9] If that fails, add a "seed crystal" (a tiny speck of the solid compound). If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and try cooling again.[8]

Q4: My crystals are very fine needles. How can I grow larger, block-like crystals? A4: Needle-like morphology often results from rapid crystal growth due to high supersaturation. To encourage the growth of larger, more equant crystals, you need to slow down the crystallization process. Use a more dilute solution (add slightly more solvent) and decrease the cooling rate significantly. Vapor diffusion is an excellent alternative technique for growing high-quality, single crystals.[9] The choice of solvent can also dramatically influence crystal morphology, or "habit".[10][11]

In-Depth Troubleshooting Guides

Problem 1: Persistent Oiling Out or Amorphous Precipitation

Causality: This issue arises when the kinetics of precipitation are much faster than the kinetics of ordered crystal lattice formation. The compound crashes out of solution as a disordered, low-melting-point oil or amorphous solid. This is common when the solution is too concentrated, cooled too quickly, or if the melting point of the compound is lower than the boiling point of the solvent.[7]

Solutions:

  • Reduce Supersaturation: Re-heat the oiled solution and add 10-20% more solvent to make the solution more dilute.[8]

  • Slow Down Cooling: After dissolving, place the flask in an insulated container (like a beaker filled with vermiculite or wrapped in glass wool) to ensure cooling occurs over several hours.

  • Change Solvent System: If the problem persists, the solvent may be inappropriate. Switch to a solvent with a lower boiling point or a solvent system where the compound's solubility is lower, requiring less of a temperature change to induce crystallization.

  • Isothermal Crystallization: Try a slow evaporation or vapor diffusion method at a constant temperature. This decouples crystallization from temperature changes entirely.

Problem 2: No Crystal Formation (Supersaturation Failure)

Causality: For crystals to form, the solution must be supersaturated, and nucleation must occur. If the solution is not concentrated enough, it will remain clear upon cooling. If it is supersaturated but no nucleation sites are present, it may also fail to crystallize.[6]

Solutions:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inner surface of the flask with a glass rod. The microscopic glass fragments serve as ideal nucleation sites.[9]

    • Seeding: Add one or two small crystals of your compound to the cooled solution. This provides a template for further growth.[7]

  • Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently boil away 20-30% of the solvent volume, and then allow the more concentrated solution to cool again.[6]

  • Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution just begins to turn cloudy. This brings the solution to its saturation point, and further cooling or slight addition of anti-solvent will induce crystallization.

Problem 3: Poor Recovery / Low Yield

Causality: A low yield typically means a significant portion of your compound remained dissolved in the mother liquor after filtration. This is often due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.

Solutions:

  • Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, waiting for it to boil before adding the next.

  • Maximize Cooling: After crystals have formed at room temperature, place the flask in an ice-water bath for at least 30 minutes before filtration. This will significantly decrease the solubility of the compound in the mother liquor.

  • Solvent Choice: Ensure your chosen solvent has a steep solubility curve—meaning the compound is highly soluble when hot but poorly soluble when cold.[7]

  • Second Crop: Do not discard the mother liquor. Concentrate it by boiling off most of the solvent and cool it again to obtain a second, albeit likely less pure, batch of crystals.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common crystallization issues.

G start Begin Crystallization: Dissolve in min. hot solvent, cool slowly outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear solution oil_out Compound 'Oils Out' outcome->oil_out Liquid layer forms poor_quality Poor Crystal Quality (Needles / Fine Powder) outcome->poor_quality Solid forms too fast success High-Quality Crystals (Proceed to Filtration) outcome->success Solid forms slowly scratch 1. Scratch flask 2. Add seed crystal no_xtal->scratch reheat 1. Re-heat to dissolve oil 2. Add more 'good' solvent (10-20%) oil_out->reheat less_sat 1. Re-heat to dissolve 2. Add more solvent (5-10%) poor_quality->less_sat concentrate If no success: Reduce solvent volume (boil off 20%) & re-cool scratch->concentrate Still no crystals concentrate->outcome Re-evaluate slow_cool Cool solution much slower (use insulated bath) reheat->slow_cool slow_cool->outcome Re-evaluate change_method Try alternative method: - Slower cooling - Vapor diffusion less_sat->change_method change_method->outcome Re-evaluate

Caption: A workflow diagram for troubleshooting common crystallization issues.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Mixed Solvent System (Ethanol/Water)

This is the most common and often successful method for compounds with intermediate polarity.

  • Dissolution: Place the crude 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal volume of ethanol (e.g., start with 5 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Continue adding ethanol in small portions (0.5-1.0 mL) until the solid completely dissolves.

  • Induce Turbidity: Slowly add hot water dropwise to the boiling solution until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop, undisturbed. To promote larger crystals, insulate the flask.[12]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30-60 minutes to maximize product recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent boiling point and compound melting point.

Protocol 2: Vapor Diffusion (for High-Quality Crystals)

This method is excellent for growing X-ray quality single crystals or when cooling crystallization yields poor results.[9]

  • Prepare Solution: Dissolve your compound (e.g., 20 mg) in a minimal amount of a "good," volatile solvent (e.g., 0.5 mL of acetone or ethyl acetate) in a small vial (2 mL).

  • Set Up Chamber: Place this small vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial or a small beaker).

  • Add Anti-Solvent: Carefully add a layer (e.g., 5-10 mL) of a volatile "poor" solvent (anti-solvent), such as heptane or pentane, to the larger jar. Ensure the level of the anti-solvent is below the opening of the inner vial.

  • Seal and Wait: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse as a vapor into the inner vial containing your compound solution.

  • Crystallization: As the anti-solvent vapor dissolves into the good solvent, it gradually reduces the solubility of your compound, promoting slow and controlled crystal growth over several days.[9]

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical parameter in crystallization.[7] The following table provides a list of common solvents and their rationale for use with 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid.

SolventClassPolarity IndexBoiling Point (°C)Suitability Rationale & Comments
Water Protic, Polar10.2100Poor solvent alone due to phenyl and dimethyl groups, but excellent as an anti-solvent with alcohols or acetone.[13]
Ethanol Protic, Polar4.378Good starting solvent. Solubilizes the molecule when hot. Often used in a mixture with water for effective crystallization of thiazolidine derivatives.[4][5]
Methanol Protic, Polar5.165Similar to ethanol, but its lower boiling point can be advantageous. May provide different crystal morphology.
Isopropanol Protic, Polar3.982Less polar than ethanol. May offer a better solubility gradient (large difference between hot and cold solubility).
Acetone Aprotic, Polar5.156Good solvent. Its volatility is useful for slow evaporation techniques. Often paired with an anti-solvent like heptane.
Ethyl Acetate Aprotic, Mid-Polarity4.477Often a good choice for compounds with mixed polarity. Can be paired with heptane or hexane. A successful system for some thiazolidines.[14]
Acetonitrile Aprotic, Polar5.882Can be a good solvent for obtaining high-quality crystals, as seen in related heterocyclic structures.[15]
Toluene Aromatic, Nonpolar2.4111May dissolve the compound due to the phenyl group, but likely a poor choice alone. Could be part of a solvent/anti-solvent pair.
Heptane/Hexane Aliphatic, Nonpolar0.198 / 69Anti-solvents. The compound will be insoluble in these. Used to induce precipitation from more polar solvents.

References

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • ACS Publications. (2025, February 26). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN).
  • MDPI. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • RSC Publishing. (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.
  • RSC Publishing. (n.d.). Effect of solvents on the growth morphology of dl-alanine crystals.
  • Dassault Systèmes. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • libra etd. (2017, December 6). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing.
  • DSpace@MIT. (n.d.). Control of polymorphism in continuous crystallization.
  • ACS Publications. (2023, December 7). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients.
  • Google Patents. (n.d.). Method for crystallising carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Google Patents. (n.d.). Carboxylic acid purification and crystallization process.
  • University of York. (n.d.). Problems with Recrystallisations.
  • MDPI. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
  • Unknown. (n.d.). Exp 2 - Crystallization.
  • Wiley. (n.d.). Crystallization of Organic Compounds.
  • ResearchGate. (2018, January 12). Solvent design for crystallization of carboxylic acids.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • J-Stage. (n.d.). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production.
  • International Journal of Pharmaceutical Sciences and Research. (2019, May 1). DESIGN, SYNTHESIS AND IN-SILICO STUDY OF NOVEL SERIES OF 2-PHENYL- 3-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE DERIVATIVES WITH POTENTIAL ANTI-TUBERCULAR ACTIVITY.
  • IntechOpen. (2023, July 19). Synthesis and Biological Applications of Thiazolidinone.
  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives.
  • ScienceDirect. (n.d.). A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides.

Sources

troubleshooting HPLC peak tailing for 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of amphoteric and zwitterionic compounds.

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid presents a highly specific analytical challenge. Structurally, it possesses a carboxylic acid (predicted pKa ~2.09)[1][2] and a sterically hindered secondary amine within the thiazolidine ring. This dual functionality means the molecule is highly susceptible to secondary retention mechanisms, which manifest as severe peak tailing.

This guide provides a self-validating, mechanistic framework to diagnose and eliminate peak tailing for this specific analyte.

Part 1: Diagnostic Decision Matrix

Before adjusting mobile phases or replacing hardware, you must isolate the root cause of the tailing. Peak tailing is driven by either physical system defects (hydrodynamic issues) or chemical interactions (thermodynamic/kinetic issues)[3].

G N1 Peak Tailing Observed for Thiazolidine Derivative N2 Inject Neutral Probe (e.g., Toluene or Uracil) N1->N2 N3 Does the neutral probe tail? N2->N3 N4 Physical Issue (Extra-column volume, Column void) N3->N4 Yes N5 Chemical Issue (Acid/Base interactions, pH mismatch) N3->N5 No N6 Check Fittings, Tubing & Guard Column N4->N6 N7 Is Mobile Phase pH near pKa (2.1 or 6.0)? N5->N7 N8 Adjust pH by ≥ 2 units from pKa N7->N8 Yes N9 Silanol Interactions (Secondary Retention) N7->N9 No N10 Use End-capped Column or Amine Modifier N9->N10

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: Why does 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid exhibit severe peak tailing compared to my neutral analytes? Causality & Mechanism: Peak tailing arises when an analyte experiences multiple simultaneous retention mechanisms with different desorption kinetics[4]. While the hydrophobic phenyl and dimethyl groups partition smoothly into the C18 stationary phase, the secondary amine in the thiazolidine ring acts as a base. It undergoes strong, kinetically slow ion-exchange interactions with residual, ionized silanol groups (Si-O⁻) on the silica surface[5]. Because the analyte takes longer to desorb from these active silanol sites than from the C18 ligands, the trailing edge of the peak is dragged out[4][5].

Q2: How do I definitively prove whether the tailing is a system (physical) issue or a method (chemical) issue? Validation Strategy: Do not guess; run a self-validating test. Inject a purely neutral probe (like toluene)[3]. Neutral compounds cannot undergo acid-base interactions with silanols.

  • If the neutral probe tails: The issue is physical. You have a void volume at the head of the column, a poorly seated ferrule creating a mixing chamber, or a partially blocked frit causing infinite dilution[3][6].

  • If the neutral probe is perfectly symmetrical (Asymmetry factor ~1.0) but your thiazolidine derivative tails: The issue is strictly chemical. Your system plumbing is fine; you must adjust the mobile phase or stationary phase[3].

Q3: How should I optimize my mobile phase pH to prevent partial ionization? Causality & Mechanism: Operating at a pH close to an analyte's pKa forces the molecule into a dynamic equilibrium between ionized and unionized states, leading to peak broadening and tailing[4]. The carboxylic acid group of this molecule has a predicted pKa of 2.09[1][2]. To ensure a single, stable protonation state, the mobile phase pH must be maintained at least 2 units away from this pKa[6].

Q4: I have optimized the pH, but I still see a "shark fin" shaped peak (fronting/tailing). What is happening? Causality & Mechanism: You are likely experiencing column mass overload. If the concentration of the thiazolidine derivative exceeds the binding capacity of the stationary phase, the molecules have nowhere to partition and are forced forward, distorting the peak isotherm[4][7]. Validation: Dilute your sample by a factor of 10 and reinject. If the peak shape dramatically improves and becomes symmetrical, mass overload was the culprit[4][7].

Part 3: Quantitative Data & pH Optimization

To successfully chromatograph this molecule, you must control both the ionization state of the analyte and the ionization state of the silica support.

Table 1: Impact of Mobile Phase pH on 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Mobile Phase pHAnalyte Ionization StateSilica Silanol State (Si-OH)Expected Peak ShapeScientific Recommendation
pH < 2.0 Fully Protonated (Cationic)Neutral (Protonated)SymmetricalExcellent. Suppresses silanol ionization entirely. (Requires low-pH stable column).
pH 2.1 - 4.1 Partial Ionization (Equilibrium)Partially IonizedSevere Tailing / BroadeningAVOID. Operates too close to the carboxylic acid pKa (2.09)[1][6].
pH 4.5 - 6.5 Zwitterionic (COO⁻, NH₂⁺)Highly Ionized (Si-O⁻)Moderate to Severe TailingSub-optimal. Requires high ionic strength buffer (≥50mM) to mask silanols[4].
pH > 7.5 Fully Deprotonated (Anionic)Fully Ionized (Si-O⁻)SymmetricalGood. Analyte amine is neutral, preventing ion-exchange. (Requires high-pH stable column).

Part 4: Step-by-Step Experimental Protocols

Protocol 1: System Void and Extra-Column Volume Diagnostics

Objective: Physically validate the hydrodynamic integrity of the HPLC flow path to rule out dead volume[3].

  • Probe Preparation: Prepare a 10 µg/mL solution of Toluene in your current mobile phase. (If using a highly aqueous mobile phase where toluene is insoluble, use Uracil).

  • Injection: Inject 1 µL of the neutral probe to prevent mass overload[6][7].

  • Data Analysis: Calculate the Asymmetry factor ( As​ ) at 10% peak height or the USP Tailing factor ( Tf​ ) at 5% peak height[5][6].

  • Actionable Thresholds:

    • If As​≤1.2 : The system plumbing is optimal[6]. Proceed to Protocol 2.

    • If As​>1.2 : Inspect all PEEK or stainless-steel fittings post-injector. Ensure tubing is cut perfectly square and bottomed out in the fitting before tightening[3].

Protocol 2: Mobile Phase Optimization for Silanol Suppression

Objective: Establish a robust chemical environment to suppress secondary interactions between the thiazolidine amine and the silica stationary phase[4][5].

  • Stationary Phase Selection: Ensure you are using a "Type B" high-purity, exhaustively end-capped C18 column. Avoid older "Type A" silica[5].

  • Buffer Selection: Choose a buffer with high capacity at low pH (e.g., 20–50 mM Phosphate buffer for UV detection, or Formic Acid for LC-MS). Adequate ionic strength is required to mask residual silanols[4].

  • pH Adjustment: Adjust the aqueous mobile phase to pH 2.5 . This ensures the carboxylic acid is mostly protonated, and more importantly, drives the surface silanols (Si-O⁻) back to their neutral, protonated state (Si-OH), eliminating the ion-exchange mechanism.

  • Modifier Addition (Optional for UV only): If using an older column and tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to active silanols and preventing the thiazolidine amine from interacting[5].

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase before injecting the sample.

References

  • [Lookchem] Cas 34592-47-7, L(-)-Thiazolidine-4-carboxylic acid. Available at:[Link]

  • [Scribd] Troubleshooting Peak Tailing in LC. Available at: [Link]

  • [GMP Insiders] Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link] 5.[Axion Labs] HPLC Peak Tailing. Available at: [Link]

  • [Chrominfo] How to avoid peak tailing in HPLC chromatography. Available at:[Link]

  • [YouTube] Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available at: [Link]

Sources

Technical Support Center: Stability & Storage Troubleshooting for 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid . This compound, synthesized via the condensation of D-penicillamine and benzaldehyde[1], is a highly valuable intermediate in drug development. However, its saturated five-membered heterocyclic ring is uniquely susceptible to thermal and hydrolytic degradation.

This guide is designed for researchers and scientists to understand the causality of these degradation pathways, troubleshoot common storage failures, and implement self-validating protocols for long-term stability.

Part 1: Core Mechanistic FAQs

Q: Why is 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid highly sensitive to thermal degradation? A: The stability of this compound is governed by a reversible ring-chain tautomerism. At elevated temperatures, the thiazolidine ring undergoes an equilibrium ring-opening reaction to form a transient iminium ion intermediate[2]. Thermal stress does not simply "melt" the compound; it thermodynamically shifts the equilibrium toward this ring-opened state, priming the molecule for irreversible cleavage if any nucleophiles (like water) are present[3].

Q: What exact role does moisture play in its thermal degradation? A: Moisture acts as the primary catalyst for irreversible degradation. While thermal stress opens the ring, water attacks the resulting iminium ion, driving complete hydrolysis. This cleaves the molecule back into its starting materials: D-penicillamine and benzaldehyde[2]. Without moisture, the ring-opened form can theoretically re-close upon cooling, but the presence of water makes the thermal degradation permanent.

Q: How does pH influence its stability if I need to store it in a liquid formulation? A: Thiazolidine hydrolysis is catalyzed by both hydronium ions (at low pH) and hydroxide ions (at high pH). Kinetic studies of thiazolidine ring opening show that these compounds exhibit maximum stability in mildly acidic to neutral environments (pH 4.0–6.0)[3]. Storing the compound in highly acidic (pH < 3) or basic (pH > 8) buffers will rapidly accelerate ring opening and subsequent degradation[2].

Part 2: Troubleshooting Guide

Issue: My lyophilized powder turned yellow and developed a strong almond-like odor over the weekend.

  • Diagnosis: The almond odor is a definitive indicator of benzaldehyde release. Your sample was exposed to ambient humidity and room temperature, causing moisture-assisted thermal hydrolysis.

  • Action: Discard the compromised batch. For future batches, ensure the material is stored in a strictly anhydrous environment (see Protocol A).

Issue: HPLC analysis of a stored batch shows a new degradation peak with a mass of m/z ~297.

  • Diagnosis: A mass of ~297 Da corresponds to the disulfide dimer of D-penicillamine. This indicates that the thiazolidine ring opened, exposing the free thiol group of the penicillamine moiety, which was subsequently oxidized by atmospheric oxygen.

  • Action: Your storage vials are leaking oxygen. You must purge the headspace of your storage containers with an inert gas (Argon or Nitrogen) prior to sealing.

Issue: I dissolved the compound in an acidic mobile phase (0.1% TFA) for LC-MS, and the intact mass is disappearing over time in the autosampler.

  • Diagnosis: The highly acidic environment of the mobile phase is actively catalyzing the ring-opening hydrolysis while the sample sits in the autosampler[2].

  • Action: Prepare your samples in anhydrous organic solvents (e.g., 100% Acetonitrile) and inject them immediately. Do not let them sit in aqueous acidic diluents.

Part 3: Mechanistic & Troubleshooting Visualizations

MechanisticPathway A Intact Thiazolidine (Stable at 2-8°C) B Iminium Ion Intermediate (Ring-Opened) A->B Thermal Stress (>25°C) B->A Cooling / Anhydrous C Hydrolysis (Moisture + pH Extremes) B->C + H2O D D-Penicillamine + Benzaldehyde C->D Irreversible Cleavage E Disulfide Formation (Oxidation) D->E + O2 (Air Exposure)

Fig 1. Thermal degradation and hydrolysis pathway of the thiazolidine ring.

TroubleshootingTree Start Sample Degradation Detected Smell Almond Odor / Yellowing? Start->Smell Mass HPLC: Disulfide Mass (m/z ~297)? Smell->Mass No Moisture Moisture Contamination Action: Store in Desiccator Smell->Moisture Yes Oxygen Oxygen Exposure Action: Argon Purge Vials Mass->Oxygen Yes Temp Thermal Stress Action: Maintain 2-8°C Mass->Temp No

Fig 2. Troubleshooting logic tree for identifying storage failures.

Part 4: Quantitative Data

Table 1: Thermal Degradation Kinetics of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid

Storage ConditionTemperatureRelative Humidity (RH)AtmosphereEstimated Half-Life (t½)Primary Degradant Detected
Optimal 4°C<10% (Desiccator)Argon> 24 monthsNone detected
Refrigerated (Air) 4°CAmbientAir~ 12 monthsPenicillamine disulfide
Room Temp (Dry) 25°C<10% (Desiccator)Air~ 6 monthsBenzaldehyde
Accelerated 40°C75%Air< 7 daysBenzaldehyde & Disulfide

Part 5: Self-Validating Experimental Protocols

Protocol A: Anhydrous, Inert-Atmosphere Storage Preparation

Objective: Prevent moisture-driven thermal hydrolysis and oxidative degradation of the thiazolidine ring.

Step-by-Step Methodology:

  • Lyophilization: Dry the synthesized powder under high vacuum (<0.1 mbar) for 12 hours to remove all residual solvent and trace water.

  • Aliquotting: Transfer 50–100 mg aliquots into amber glass vials. Causality: Amber glass prevents photo-oxidation, which can independently trigger radical-mediated ring degradation.

  • Inert Gas Purging: Purge the headspace of each vial with ultra-high purity Argon for 30 seconds. Causality: Argon is denser than air and efficiently displaces oxygen, preventing the oxidation of any transiently exposed D-penicillamine thiols into disulfides.

  • Sealing: Seal the vials tightly with PTFE-lined caps and wrap the exterior seam with Parafilm.

  • Storage: Place the vials in a secondary vacuum desiccator containing indicating silica gel, and store the entire unit at 2–8°C[4].

Self-Validation Check: Run a baseline HPLC-UV (at 254 nm) of one sacrificial aliquot immediately after sealing. The chromatogram must show <0.5% area for the benzaldehyde peak. Re-test a control vial at 30 days; if the benzaldehyde peak remains <0.5%, the storage system's integrity is empirically validated.

Protocol B: Stability-Indicating HPLC Assay

Objective: Accurately quantify thermal degradation products without inducing artificial degradation during the assay.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the stored sample in 1 mL of anhydrous acetonitrile. Causality: Do not use aqueous buffers for the sample diluent. Preparing the sample in water will induce rapid hydrolysis, giving a false positive for storage degradation.

  • Chromatography: Utilize a standard C18 column (e.g., 250 x 4.6 mm, 5 µm). Use a mobile phase of 60:40 Acetonitrile:Water with 0.1% Formic Acid. Crucial Note: Run the analysis immediately after preparation, as the acidic mobile phase will slowly catalyze ring opening on the column[2].

  • Detection: Monitor the eluent at 210 nm (optimal for D-penicillamine) and 254 nm (optimal for benzaldehyde and the intact thiazolidine ring).

Self-Validation Check: Inject a spiked standard containing 1% benzaldehyde, 1% D-penicillamine, and 98% intact thiazolidine. The method is validated and ready for use only if the resolution ( Rs​ ) between the intact thiazolidine peak and both degradation peaks is ≥2.0 .

References

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. Available at:[Link]

  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. PMC / National Institutes of Health. Available at:[Link]

  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of the Romanian Society for Cell Biology. Available at:[Link]

Sources

Validation & Comparative

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid vs other thiazolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid vs. Unsubstituted Thiazolidine Derivatives

Introduction

Thiazolidine-4-carboxylic acid (TCA) derivatives are highly versatile scaffolds in drug discovery, exhibiting a wide array of biological activities including antiviral, antioxidant, and anticancer properties[1]. The structural nuances—specifically the substitution at the C5 position of the thiazolidine ring—profoundly dictate the molecule's pharmacokinetic profile and target affinity. This guide objectively compares the penicillamine-derived 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid against L-cysteine-derived unsubstituted TCA derivatives, providing actionable insights and experimental validation for drug development professionals.

Structural Logic & Mechanistic Divergence

The core divergence between these two classes lies in their precursor amino acids: D-penicillamine versus L-cysteine[2].

  • 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid: Synthesized via the cyclocondensation of D-penicillamine and benzaldehyde[2]. The gem-dimethyl group at C5 introduces significant steric hindrance. This steric bulk restricts the conformational flexibility of the thiazolidine ring, locking it into a more rigid conformation determined by intermolecular hydrogen bonding[3]. Mechanistically, the electron-donating methyl groups stabilize the electron density of the sulfur atom, enhancing the molecule's ability to quench reactive oxygen species (ROS), making it a potent antioxidant[2].

  • Unsubstituted TCA Derivatives: Derived from L-cysteine and aromatic aldehydes[1]. Lacking the C5 dimethyl groups, these molecules are less sterically hindered. This flexibility allows them to fit seamlessly into tight enzyme active sites, such as the influenza neuraminidase (NA) pocket, making them highly effective antiviral agents[4].

G TCA Thiazolidine-4-carboxylic Acid (TCA) Scaffold Sub1 D-Penicillamine Derived (5,5-Dimethyl Substituted) TCA->Sub1 Sub2 L-Cysteine Derived (C5 Unsubstituted) TCA->Sub2 Mech1 High Steric Hindrance Metabolic Stability Sub1->Mech1 Mech2 High Conformational Flexibility Enzyme Pocket Access Sub2->Mech2 Bio1 Antioxidant & ROS Scavenging (e.g., DPPH reduction) Mech1->Bio1 Bio2 Antiviral Activity (Neuraminidase Inhibition) Mech2->Bio2

Mechanistic divergence of TCA derivatives based on C5 substitution profiles.

Comparative Experimental Data

To objectively evaluate these derivatives, we analyze their performance across two primary assays: DPPH radical scavenging (Antioxidant) and Neuraminidase (NA) inhibition (Antiviral).

Table 1: Quantitative Performance Comparison of TCA Derivatives

Compound ClassPrecursorC5 SubstitutionDPPH Scavenging (Relative Potency)NA Inhibition (IC50, µM)Primary Application
5,5-Dimethyl-2-phenyl-TCA D-PenicillamineDimethylHigh> 100 (Poor fit)Antioxidant[2]
2-Phenyl-TCA L-CysteineHydrogenModerate18.5Broad-spectrum
2-(4-Hydroxyphenyl)-TCA L-CysteineHydrogenModerate0.14Potent Antiviral[4]

Causality Insight: The 5,5-dimethyl derivative excels in antioxidant assays because the methyl groups stabilize radical intermediates[2]. Conversely, the unsubstituted derivatives show superior NA inhibition; molecular docking studies confirm that bulky dimethyl groups clash with highly conserved residues in the influenza neuraminidase active site, rendering penicillamine derivatives ineffective for this specific target[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints.

Protocol A: Synthesis of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid Rationale: Cyclocondensation in an aqueous-ethanolic medium drives the equilibrium toward the thermodynamically stable thiazolidine ring[2].

  • Preparation: Dissolve 10 mmol (1.491 g) of D-penicillamine in 30 mL of ion-free water[2].

  • Addition: Dissolve 10 mmol (1.06 g) of benzaldehyde in 10 mL of absolute ethanol[2]. Add this dropwise to the D-penicillamine solution over 15 minutes under continuous magnetic stirring at 25°C.

  • Reaction: Stir the mixture for 1 hour at room temperature[2].

    • Validation Checkpoint: The solution will transition from clear to cloudy as the hydrophobic thiazolidine product precipitates.

  • Isolation: Filter the white precipitate under vacuum. Wash sequentially with cold water and diethyl ether to remove unreacted benzaldehyde.

  • Characterization: Recrystallize from ethanol/water.

    • Validation Checkpoint: 1 H-NMR (DMSO- d6​ ) should reveal two distinct singlets around δ 1.31 and 1.62 ppm corresponding to the diastereomeric 5,5-dimethyl protons, confirming successful cyclization[2].

Protocol B: DPPH Radical Scavenging Assay Rationale: DPPH is a stable free radical that turns from purple to yellow upon reduction. This colorimetric shift provides a direct, quantifiable measure of antioxidant capacity[2].

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in methanol.

    • Validation Checkpoint: Baseline absorbance at 517 nm must be between 0.8 and 1.0.

  • Incubation: Mix 1 mL of the synthesized compound (at varying concentrations: 5-50 µM) with 2 mL of the DPPH solution.

  • Reaction: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate % scavenging: [(A_control - A_sample) / A_control] * 100.

W Step1 D-Penicillamine (Aqueous) Step3 Cyclocondensation (25°C, 1 hr) Step1->Step3 Step2 Benzaldehyde (Ethanolic) Step2->Step3 Step4 Precipitation & Filtration Step3->Step4 Step5 1H-NMR Validation (Dimethyl Singlets) Step4->Step5 Step6 DPPH Assay (Absorbance 517nm) Step5->Step6

Step-by-step workflow for the synthesis and validation of 5,5-dimethyl TCA.

Strategic Recommendations for Drug Development

  • Choose 5,5-Dimethyl-TCA derivatives when the therapeutic goal targets oxidative stress or requires high metabolic stability. The steric shielding of the sulfur atom makes these compounds excellent candidates for neuroprotective agents and radical scavengers.

  • Choose Unsubstituted TCA derivatives when designing competitive enzyme inhibitors (e.g., antiviral neuraminidase inhibitors). The lack of C5 bulk allows for critical hydrogen bonding and deep pocket penetration within viral enzymes[4].

References

  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. ProQuest.2

  • Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. PubMed. 4

  • Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. Benchchem. 1

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Taylor & Francis. 5

  • RA Bell's research while affiliated with McMaster University and other places. ResearchGate.3

Sources

Comprehensive Guide to the Validation of Analytical Methods for 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a critical heterocyclic compound formed by the condensation of D-penicillamine and benzaldehyde[1]. It serves as a vital prodrug, synthetic intermediate, and reference marker in pharmaceutical development.

From an analytical perspective, this compound presents a unique set of challenges that dictate the method validation strategy:

  • Dynamic Stereochemistry: In the solid state, the compound exists predominantly in the 2S,4S configuration. However, upon dissolution (e.g., in methanol or aqueous buffers), it undergoes spontaneous epimerization at the C2 position, establishing a dynamic equilibrium between the 2S,4S and 2R,4S diastereomers (typically a 65:35 ratio at room temperature)[2].

  • Reversible Hydrolysis: The thiazolidine ring is susceptible to reversible hydrolysis under highly acidic or alkaline conditions, reverting to free D-penicillamine and benzaldehyde[3].

A robust, validated analytical method must therefore either stabilize this equilibrium to prevent on-column degradation or utilize techniques capable of resolving the dynamic mixture accurately.

Epimerization P D-Penicillamine + Benzaldehyde S1 2S,4S-Diastereomer (Major, ~65%) P->S1 Condensation (pH 5-7) S1->P Acidic/Basic Hydrolysis S2 2R,4S-Diastereomer (Minor, ~35%) S1->S2 Epimerization in Solution S2->P Acidic/Basic Hydrolysis

Caption: Condensation, solution-phase epimerization, and hydrolysis pathways of the thiazolidine adduct.

Comparative Analysis of Analytical Platforms

Unlike free D-penicillamine, which lacks a strong chromophore and requires complex derivatization (e.g., with N-(1-pyrenyl)maleimide) for UV or fluorescence detection[4], the incorporation of the phenyl ring in 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid enables direct analysis. Below is an objective comparison of the three primary analytical platforms used for its validation.

Platform A: Reversed-Phase HPLC-UV (The QA Standard)
  • Mechanism & Causality: Utilizes a C18 stationary phase with a strictly buffered mobile phase (pH 4.5–5.5). The pH control is non-negotiable; it prevents the acid/base-catalyzed hydrolysis of the thiazolidine ring[3]. The phenyl moiety allows for direct UV detection at 215–254 nm.

  • Best For: Routine batch release, purity assays, and stability testing.

Platform B: LC-MS/MS (The Bioanalytical Workhorse)
  • Mechanism & Causality: Employs Electrospray Ionization (ESI) in positive mode, yielding a strong [M+H]⁺ precursor ion at m/z 238. Soft ionization is required to prevent in-source fragmentation of the fragile thiazolidine ring.

  • Best For: Pharmacokinetic (PK) studies, trace analysis in biological matrices (plasma/urine), and impurity profiling.

Platform C: Quantitative NMR (qNMR)
  • Mechanism & Causality: Exploits the distinct chemical shifts of the C2-H methine proton (δ 5.91 ppm for 2R,4S and δ 5.67 ppm for 2S,4S in CD₃OD)[2]. Because the signal area is directly proportional to the number of nuclei, it provides absolute quantitation without the need for a highly pure reference standard.

  • Best For: Reference standard characterization, absolute stereochemical ratio determination, and primary calibration.

Quantitative Data Presentation: Platform Comparison
Performance MetricRP-HPLC-UVLC-MS/MS (ESI+)qNMR (1H, 400 MHz)
Primary Application QA/QC Batch ReleaseBioanalysis (PK/PD)Reference Standardization
Typical LOD / LOQ 0.5 µg/mL / 1.5 µg/mL1.0 ng/mL / 5.0 ng/mL~100 µg/mL (Assay dependent)
Linearity Range 1.5 – 100 µg/mL5.0 – 1000 ng/mL0.1 – 50 mg/mL
Diastereomer Resolution Yes (Baseline, Rs > 1.5)Yes (Chromatographic)Yes (Distinct chemical shifts)
Sample Prep Complexity Low (Dilute & Shoot)High (SPE or LLE required)Low (Dissolution in D-solvent)

Self-Validating Experimental Protocol: RP-HPLC-UV

To ensure scientific integrity, the following protocol for RP-HPLC-UV is designed as a self-validating system. It incorporates System Suitability Testing (SST) and forced degradation controls to prove the method is stability-indicating.

AnalyticalWorkflow A Sample Preparation (Cold Solvent Extraction) B Chromatographic Separation (RP-HPLC) A->B C Detection (UV at 215 nm) B->C D Data Analysis & ICH Validation C->D

Caption: Workflow for the analytical validation of thiazolidine derivatives.

Phase 1: Chromatographic Conditions & Causality
  • Column: End-capped C18 column (150 mm × 4.6 mm, 3.5 µm). Reasoning: End-capping reduces secondary interactions with the carboxylic acid moiety, preventing peak tailing.

  • Mobile Phase: Isocratic elution using 60% Methanol and 40% 20 mM Ammonium Acetate buffer, adjusted to pH 5.0 with glacial acetic acid. Reasoning: pH 5.0 maintains the thiazolidine ring integrity while keeping the carboxylic acid partially protonated for adequate retention.

  • Flow Rate & Temperature: 1.0 mL/min at 20°C. Reasoning: Sub-ambient column temperatures slow down the on-column epimerization rate, preventing the formation of a "saddle" or plateau between the 2S,4S and 2R,4S peaks.

  • Detection: UV at 215 nm (optimal for the phenyl ring absorption).

Phase 2: Sample Preparation
  • Accurately weigh 10.0 mg of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid reference standard.

  • Dissolve in 10 mL of chilled (4°C) methanol. Reasoning: Cold solvent drastically reduces the kinetic rate of epimerization during the preparation phase.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Phase 3: Validation Execution (ICH Q2(R1) Guidelines)
  • System Suitability (Self-Validation Check): Inject the standard solution 6 times. The method is only valid if the resolution ( Rs​ ) between the 2S,4S and 2R,4S peaks is ≥1.5 , the tailing factor ( Tf​ ) is ≤1.5 , and the Relative Standard Deviation (RSD) of the total peak area is ≤2.0% .

  • Specificity & Forced Degradation: Subject the sample to 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ for 2 hours. Causality: This proves the method can resolve the intact compound from its degradation products (free penicillamine and benzaldehyde).

  • Linearity: Prepare a 5-point calibration curve (1.5, 5, 10, 50, 100 µg/mL). Plot the sum of the areas of both diastereomer peaks against concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known concentrations of the standard into a placebo matrix at 50%, 100%, and 150% of the target concentration. Acceptable recovery limits are 98.0% – 102.0%.

References

  • Bell, R. A., Britten, J. F., Howard-Lock, H. E., Lock, C. J. L., & Schmidt, M. (1994). "The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid." Canadian Journal of Chemistry. Source: cdnsciencepub.com.
  • "Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity." (2021). ProQuest / University of Basrah. Source: proquest.com.
  • "Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method." (2023). PMC / National Institutes of Health. Source: nih.gov.
  • Yusof, M., et al. (2000). "High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM)." Biomedical Chromatography. Source: scispace.com.

Sources

Cross-Validation of In Vitro Assays for 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers misinterpreting the in vitro efficacy of thiazolidine derivatives by relying solely on rapid, cell-free antioxidant assays. 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid (DPTCA) —synthesized via the condensation of D-penicillamine and benzaldehyde[1]—is a prime example. Because it exists as a stable, non-lactam amino acid structure[2], its free thiol group is masked.

To accurately evaluate DPTCA, one must understand its causality: it is not a direct, instantaneous radical scavenger like ascorbic acid. Instead, it acts as a lipophilic prodrug that requires time, solvent interaction, or cellular environments to hydrolyze and release the active D-penicillamine[3]. This guide objectively compares DPTCA against alternative compounds and provides self-validating experimental workflows to ensure robust data generation.

Mechanistic Rationale & Alternative Comparison

Direct administration of D-penicillamine is often limited by rapid oxidation in plasma and poor cellular penetration. By converting it into a thiazolidine derivative (DPTCA), researchers enhance its stability and lipophilicity. Once inside the cell, the thiazolidine ring undergoes hydrolysis, releasing the active thiol (D-penicillamine) to neutralize reactive oxygen species (ROS) and a benzaldehyde byproduct[1].

Because DPTCA lacks the phenolic hydroxyl groups found in other substituted thiazolidines, its direct proton-donating capability in cell-free environments is inherently weak[4]. Its true efficacy is only unlocked in cell-based models.

Mechanism DPTCA DPTCA (Lipophilic Prodrug) Membrane Cell Membrane Translocation DPTCA->Membrane Hydrolysis Intracellular Hydrolysis Membrane->Hydrolysis DPEN D-Penicillamine (Active Thiol) Hydrolysis->DPEN Thiol Release Benzaldehyde Benzaldehyde (Metabolite) Hydrolysis->Benzaldehyde

Cellular uptake and intracellular hydrolysis pathway of DPTCA.

Comparative Performance Matrix

To guide compound selection, the following table summarizes the expected in vitro behavior of DPTCA compared to standard alternatives[5][6]:

Compound / AlternativeDirect DPPH Scavenging (Cell-Free)Intracellular ROS Reduction (Cell-Based)Relative LipophilicityPrimary Mechanism of Action
DPTCA Weak (Slow kinetics)High (Requires pre-incubation)EnhancedProdrug / Latent thiol release
D-Penicillamine ModerateLow (Poor membrane diffusion)PoorDirect metal chelation / ROS scavenging
Ascorbic Acid Very High (Instantaneous)HighPoorDirect electron donation
3,4,5-Trihydroxy-DPTCA HighHighModerateDirect phenolic proton donation + Prodrug

Self-Validating Experimental Protocols

To prevent false negatives when evaluating DPTCA, your assay design must account for the kinetics of thiazolidine ring-opening. The following protocols incorporate self-validating control systems to ensure data integrity.

Protocol A: DPPH Radical Scavenging Assay (Cell-Free)

Causality & Rationale: The DPPH assay measures the ability of a compound to donate an electron/proton to the stable DPPH radical[6]. Because DPTCA lacks a direct proton-donating hydroxyl group[4], its activity relies on the gradual opening of the thiazolidine ring in the protic solvent. Therefore, a prolonged incubation time (up to 150 minutes) is strictly required[7].

Self-Validating Controls:

  • Vehicle Blank (Methanol only): Validates the spectrophotometer baseline.

  • Negative Control (DPPH + Methanol): Establishes the 100% maximum absorbance of the unreduced radical.

  • Positive Control (Ascorbic Acid): Validates the sensitivity of the DPPH batch.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in absolute methanol to a concentration of 0.1 mM. Protect the flask from light using aluminum foil.

  • Sample Dilution: Prepare serial dilutions of DPTCA (e.g., 50, 100, 200, 500 µM) in methanol.

  • Reaction Assembly: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each DPTCA dilution.

  • Kinetic Incubation: Incubate the plate in the dark at room temperature. Critical Step: Measure absorbance at 30, 60, 90, and 150 minutes. Do not rely on a single 15-minute read.

  • Data Acquisition: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging = [(A_control - A_sample) / A_control] × 100.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Causality & Rationale: This cell-based assay is the gold standard for evaluating prodrugs like DPTCA. Intracellular esterases cleave the diacetate groups of the DCFDA probe, trapping it inside the cell. When ROS is present, it oxidizes the probe into highly fluorescent DCF. DPTCA must be administered well before the oxidative stressor to allow time for membrane diffusion and intracellular hydrolysis into D-penicillamine.

Assay S1 Cell Seeding S2 DPTCA Pre-treatment (12 Hours) S1->S2 S3 DCFDA Loading S2->S3 S4 H2O2 Stress S3->S4 S5 Fluorescence Readout S4->S5

Sequential workflow for validating DPTCA efficacy using the DCFDA assay.

Self-Validating Controls:

  • Baseline Control (Untreated cells): Establishes endogenous ROS levels.

  • Stress Control (H₂O₂ only): Confirms the successful induction of oxidative stress.

  • Vehicle Control (Cells + DMSO): Ensures the solvent used to dissolve DPTCA does not induce cytotoxicity or ROS.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2) in a black, clear-bottom 96-well plate at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Prodrug Pre-treatment: Remove media and add fresh media containing DPTCA (10–100 µM). Incubate for 12 hours . Note: Immediate co-incubation with H₂O₂ will yield false negatives.

  • Probe Loading: Wash the cells twice with warm PBS. Add 10 µM DCFDA in serum-free media and incubate for 45 minutes in the dark.

  • Oxidative Stress Induction: Remove the DCFDA solution, wash with PBS, and add 500 µM H₂O₂ for 2 hours to induce ROS generation.

  • Fluorescence Measurement: Read the plate using a fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm).

Conclusion

When evaluating 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid, researchers must align their assay choices with the compound's prodrug mechanics. While hydroxylated thiazolidine derivatives may perform better in rapid cell-free DPPH assays, DPTCA excels in cell-based models where its enhanced lipophilicity allows it to effectively deliver the potent antioxidant D-penicillamine directly into the cytoplasm.

References
  • Source: annalsofrscb.
  • Source: proquest.
  • Basra University discusses a doctoral thesis on (preparation and diagnosis of some new thiazolidine derivatives and study of their effectiveness against bacteria and as antioxidants)
  • Synthesis of (4R)
  • Source: nih.
  • Source: scholarsresearchlibrary.
  • Source: researchgate.

Sources

structural comparison of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Comparison and Analytical Guide: 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid Enantiomers & Epimers

Executive Summary The condensation of penicillamine with benzaldehyde yields 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound of significant pharmacological and synthetic interest. Because penicillamine itself possesses a stereocenter at C-4, and the cyclization generates a new chiral center at C-2, the resulting thiazolidine exists as a complex mixture of stereoisomers. This guide provides an in-depth structural comparison of these enantiomers and their C-2 epimers, detailing the causality behind their dynamic solution behavior, solid-state conformation, and the experimental methodologies required to accurately isolate and analyze them[1][2].

Stereochemical Architecture and Enantiomeric Relationships

To understand the structural nuances of 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid, one must trace the origin of its chirality:

  • The C-4 Stereocenter: Dictated entirely by the starting amino acid. D-penicillamine (the pharmacologically active, non-toxic enantiomer) yields the 4S configuration. Conversely, L-penicillamine (which is highly toxic due to its inhibition of pyridoxal-dependent enzymes) yields the 4R configuration[2][3].

  • The C-2 Stereocenter: Formed during the cyclization of the intermediate Schiff base. The attack of the sulfhydryl group on the imine carbon can occur from either face, yielding two epimers for each enantiomer of penicillamine.

Enantiomeric Pairs:

  • (2S, 4S) and (2R, 4R) : The cis-like relationship where the C-2 phenyl group and C-4 carboxyl group are oriented to minimize steric clash within the envelope conformation of the thiazolidine ring.

  • (2R, 4S) and (2S, 4R) : The trans-like relationship.

In the solid state, crystallization thermodynamically selects the (2S, 4S) diastereomer when synthesized from D-penicillamine. This selectivity is driven by a robust network of intermolecular hydrogen bonds that stabilize this specific crystal lattice over the alternatives[2].

Dynamic Epimerization in Solution

A critical factor in evaluating this compound against alternative rigid heterocycles is its dynamic behavior in solution. The C-2 epimers (e.g., 2S,4S and 2R,4S) do not remain static. When dissolved in polar protic solvents like methanol or water, they undergo spontaneous epimerization.

Causality of Epimerization: The thiazolidine ring exists in an equilibrium with its open-chain Schiff base (imine) intermediate. Protic solvents stabilize the zwitterionic ring-opened form, allowing bond rotation and subsequent re-closure from the opposite face. At room temperature in d4​ -methanol, the equilibrium settles at a 65:35 ratio favoring the (2S, 4S) epimer over the (2R, 4S) epimer[2].

Epimerization A (2S,4S)-Isomer (Thermodynamically Favored) B Schiff Base Intermediate (Ring-Opened Zwitterion) A->B Solvation & Ring Opening B->A Re-face Cyclization C (2R,4S)-Isomer (Kinetically Accessible) B->C Si-face Cyclization C->B Solvation & Ring Opening

Caption: Dynamic C-2 epimerization pathway of 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid.

Comparative Performance: D- vs. L-Penicillamine Derivatives

When evaluating these enantiomeric derivatives for biological applications (such as antioxidant capacity or heavy metal chelation), the choice of the starting enantiomer is paramount:

  • D-Penicillamine Derivatives (4S): Exhibit lower baseline toxicity and are the standard for therapeutic development. The 4S configuration prevents the irreversible binding and depletion of Vitamin B6 (pyridoxal phosphate)[2][3].

  • L-Penicillamine Derivatives (4R): Serve primarily as analytical standards or negative controls in biological assays. Their structural inversion at C-4 drastically alters the binding affinity in chiral enzymatic pockets, leading to off-target toxicity.

Quantitative Structural Data

The following table summarizes the crystallographic and NMR parameters distinguishing the epimeric forms derived from D-penicillamine[1][2].

Property(2S, 4S)-Epimer (Major)(2R, 4S)-Epimer (Minor)
Equilibrium Ratio (in d4​ -MeOH) 65%35%
C-2 Proton NMR Shift (ppm) ~5.75 - 5.76 (s, 1H)~5.82 - 5.87 (s, 1H)
C-4 Proton NMR Shift (ppm) ~3.59 (s, 1H)~3.63 (s, 1H)
α -CH 3​ NMR Shift (ppm) 1.31 (s, 3H)1.25 - 1.26 (s, 3H)
β -CH 3​ NMR Shift (ppm) 1.61 - 1.62 (s, 3H)1.46 - 1.47 (s, 3H)
Solid State Conformation Envelope (C-4 out of plane)Not isolated in pure crystal
Crystal System Monoclinic ( P21​ )N/A

Self-Validating Experimental Protocols

To ensure high-fidelity replication of these structural states, the following protocols are designed with built-in validation steps to confirm stereochemical integrity.

Protocol A: Stereoselective Synthesis and Crystallization Rationale: The reaction utilizes a biphasic-like condensation where the product's lower solubility in the aqueous-ethanolic mixture drives the equilibrium forward, selectively precipitating the (2S, 4S) diastereomer due to its superior lattice packing[1][2].

  • Preparation: Dissolve 10 mmol (1.49 g) of D-penicillamine in 30 mL of deionized water. Validation: The solution must be completely clear, indicating full dissolution of the zwitterionic amino acid.

  • Addition: Dissolve 10 mmol (1.06 g) of freshly distilled benzaldehyde in 10 mL of absolute ethanol. Add this dropwise to the aqueous solution over 1 hour under vigorous stirring at room temperature.

  • Reaction & Precipitation: Continue stirring for 10 hours. Causality: The extended time allows the dynamic Schiff base intermediate to fully cyclize and the thermodynamically favored (2S, 4S) epimer to precipitate as beige/white crystals.

  • Isolation: Filter the precipitate, wash sequentially with cold ethanol and diethyl ether to remove unreacted benzaldehyde, and dry at 50°C overnight.

  • Validation: Melting point should be sharp at 145-146°C (or up to 158-160°C depending on the exact polymorph/solvate)[1][2].

Protocol B: NMR-Based Epimerization Analysis Rationale: Dissolving the pure (2S, 4S) crystal in a protic NMR solvent re-initiates the ring-opening equilibrium, allowing real-time observation of the (2R, 4S) epimer formation.

  • Sample Prep: Dissolve 15 mg of the crystalline product in 0.6 mL of d4​ -methanol ( CD3​OD ).

  • Time-Course Acquisition: Acquire 1 H-NMR spectra immediately upon dissolution (t=0), and then at 1-hour intervals until equilibrium is reached.

  • Data Analysis: Integrate the distinct C-2 methine singlets at ~5.76 ppm (Major) and ~5.87 ppm (Minor). Validation: The sum of these integrals must remain constant relative to the aromatic protons (5H), confirming that epimerization—not degradation—is occurring.

Workflow S1 Step 1: Condensation D-Penicillamine + Benzaldehyde (Aqueous/Ethanol, RT) S2 Step 2: Selective Crystallization (Isolates pure 2S,4S Diastereomer) S1->S2 Precipitation drives equilibrium S3 Step 3: Dissolution in d4-MeOH (Triggers Ring-Opening Equilibrium) S2->S3 Protic solvent breaks lattice S4 Step 4: 1H-NMR Time-Course (Quantifies 65:35 Epimer Ratio) S3->S4 Integration of C-2 protons

Caption: Self-validating experimental workflow for synthesis and stereochemical analysis.

References

  • Bell, R.A., Britten, J.F., Howard-Lock, H.E., Lock, C.J.L., & Schmidt, M. (1994). The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. Canadian Journal of Chemistry, 72(6), 1621-1626.[Link]

  • Ali, M.A., & Al-Mulla, E.A. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of R.S.C.B., 25(1), 4653-4663.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). IMPORTANT PRESCRIBING INFORMATION: D-PENAMINE (D-penicillamine). FDA Approved Labels.[Link]

Sources

Safety Operating Guide

Comprehensive Safety & Disposal Protocol: 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a specialized heterocyclic compound synthesized via the condensation of D-penicillamine and benzaldehyde[1],[2]. In drug development, this compound and its derivatives are investigated for their bioactive properties, including copper-chelating abilities and targeted anti-tumor applications against tyrosinase-active cells[3].

Because this compound contains a saturated five-membered thiazolidine ring (incorporating both sulfur and nitrogen heteroatoms) alongside a carboxylic acid moiety, it presents specific environmental and toxicological hazards[4],[5]. This guide provides researchers and environmental health and safety (EH&S) professionals with self-validating, step-by-step operational protocols for the safe handling, segregation, and disposal of this chemical, ensuring compliance with federal laboratory standards.

Chemical Profile & Hazard Assessment

To ensure safe logistical planning, all quantitative data and hazard classifications are summarized below.

Property / AttributeData / ClassificationMechanistic Causality
Chemical Name 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid-
CAS Number 610786-80-6 / 56614-75-6-
Molecular Formula C₁₂H₁₅NO₂SContains heteroatoms (S, N) which dictate required incineration pathways to manage emissions[6].
Physical State Solid (White crystalline powder)Prone to aerosolization; presents an inhalation hazard if improperly swept[5].
Acute Toxicity Category 4 (Oral)Thiazolidine ring reactivity interacts with biological nucleophiles, causing systemic toxicity[7],[5].
Irritation Skin (Cat 2), Eye (Cat 2)The carboxylic acid moiety lowers local pH upon contact with moisture, causing rapid tissue irritation[8],[9].
Thermal Decomposition SOx, NOx, COxHigh-temperature oxidation of the sulfur and nitrogen heteroatoms releases toxic gases, strictly prohibiting municipal disposal[6].

Mechanistic Causality of Hazards

Understanding the chemical behavior of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is critical for safe disposal.

  • Heteroatom Oxidation: The presence of sulfur and nitrogen in the thiazolidine ring means that standard combustion or environmental degradation will yield sulfur oxides (SOx) and nitrogen oxides (NOx)[6]. Therefore, this compound must be processed via high-temperature chemical incineration equipped with specialized gas scrubbers[5].

  • Exothermic Reactivity: The sulfur atom within the ring is susceptible to rapid oxidation. If mixed with strong oxidizing agents (e.g., peroxides, nitric acid) in a waste carboy, it can undergo an exothermic reaction, potentially leading to thermal runaway and container rupture[8].

  • Acidic Mobilization: The carboxylic acid group can react with certain metals over time. Consequently, waste must be stored in chemically inert plastics (like HDPE or PTFE) rather than metal cans[10].

Disposal Workflow

The following diagram outlines the logical decision tree for segregating and disposing of this chemical based on its physical state.

G Start Waste Generation: 5,5-Dimethyl-2-phenyl- 1,3-thiazolidine-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Powder/Crystals StateCheck->Solid Solid Liquid Dissolved in Solvent (e.g., EtOH, DMSO) StateCheck->Liquid Liquid SolidContainer Place in Sealable HDPE/PTFE Container Solid->SolidContainer LiquidContainer Transfer to Non-Halogenated Organic Waste Carboy Liquid->LiquidContainer Labeling Label: Hazardous Organic Waste (Contains S, N) SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temp Incineration (with SOx/NOx scrubbers) Labeling->Incineration EH&S Pickup

Caption: Workflow for the segregation, containment, and disposal of thiazolidine-based chemical waste.

Step-by-Step Disposal Protocols

Protocol 1: Solid Waste Containment and Disposal

Objective: Safely package pure chemical powder or contaminated solid consumables (e.g., weighing paper, spatulas) for EH&S pickup.

  • Material Selection: Select a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) container.

    • Causality: The carboxylic acid group can slowly react with metal containers, leading to corrosion and a potential breach of containment[10].

  • Collection: Using a dedicated, non-sparking spatula, transfer the solid waste into the container. Do not sweep dry spills, as this aerosolizes the fine powder, increasing the risk of inhalation exposure[5].

  • Self-Validation (Seal Integrity): Secure the threaded cap. Perform a tactile "squeeze test" on the sealed HDPE container; if air escapes, the seal is compromised and the lid (or container) must be replaced immediately.

  • Labeling: Affix an EPA-compliant hazardous waste label. Explicitly write "5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid" without abbreviations[10]. Mark the specific hazard boxes: "Toxic" and "Irritant" .

Protocol 2: Liquid Waste Segregation (Solvent Mixtures)

Objective: Dispose of the chemical when dissolved in organic solvents (e.g., ethanol, methanol, DMSO) used during synthesis or biological assay preparation.

  • Compatibility Verification (Self-Validating Step): Before transferring the liquid, review the waste log of the destination carboy.

    • Causality: The sulfur atom in the thiazolidine ring is susceptible to rapid, exothermic oxidation. If the carboy contains strong oxidizers (e.g., hydrogen peroxide, nitric acid), mixing will cause a dangerous thermal runaway and gas evolution[8]. If oxidizers are present, use a new, empty carboy.

  • Transfer: Operating strictly within a certified chemical fume hood, use a dedicated funnel to pour the solution into a "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

    • Causality: This mitigates catastrophic failure of the primary vessel, ensuring environmental protection and preventing drain contamination[11].

  • Regulatory Logging: Update the hazardous waste log immediately, noting the concentration of the thiazolidine derivative and the solvent composition. Ensure the accumulation start date is visible, complying with EPA accumulation timeframes[12].

Emergency Spill Response & Decontamination

In the event of an accidental release, follow this self-validating decontamination methodology:

  • Assessment & PPE: Evacuate non-essential personnel. Don chemical-resistant gloves (Nitrile, >0.11mm thickness), safety goggles, and a lab coat[5].

  • Dust Suppression (Solid Spills): Lightly mist the spilled powder with water or a 5% sodium bicarbonate solution.

    • Causality: Misting prevents the generation of inhalable dust, while the mild base neutralizes the carboxylic acid moiety, reducing local corrosivity.

  • Absorption (Liquid Spills): Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[5].

    • Causality: Combustible absorbents (like sawdust) can react with organic mixtures, increasing fire risk.

  • Collection & Validation: Sweep the absorbed material using a plastic dustpan and place it into a hazardous waste bag.

    • Self-Validation: Use a pH test strip on the cleaned surface (moistened with distilled water) to confirm the area has returned to a neutral pH (pH 6-8). If the surface is still acidic, apply additional sodium bicarbonate solution, wipe, and re-test until neutrality is verified.

Regulatory Compliance & Authoritative Grounding

All procedures outlined in this guide are grounded in federal safety regulations:

  • OSHA Laboratory Standard (29 CFR 1910.1450): Mandates that laboratories maintain a Chemical Hygiene Plan (CHP) that specifically addresses the procurement, handling, and disposal of hazardous chemicals to minimize worker exposure[13],[14].

  • EPA RCRA Regulations (40 CFR Part 262): Dictates the proper labeling, accumulation, and disposal pathways for hazardous waste. Academic and research institutions may operate under Subpart K, which provides alternative, tailored generator requirements for laboratory environments[15],[16].

References

  • "The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid." Canadian Science Publishing. Available at:[Link]

  • "Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450)." Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • "Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262, Subpart K)." U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • "US5169858A - Anti-tumor compositions containing the reactive product of benzaldehyde or salicylaldehyde with penicillamine." Google Patents.

Sources

Personal protective equipment for handling 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Protocol: Handling 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an integrated system of risk mitigation. 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid (CAS: 56614-75-6) is a highly specialized thiazolidine derivative frequently utilized in peptidomimetic synthesis and drug discovery.

Because this compound features a heterocyclic ring containing both sulfur and nitrogen, alongside a reactive carboxylic acid moiety, it demands stringent handling protocols. The lipophilic phenyl and dimethyl groups alter its skin permeability compared to simpler amino acids, necessitating specific barrier protections.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical properties driving the compound's behavior. Thiazolidine-4-carboxylic acid derivatives are universally classified as potent skin and eye irritants (Category 2/2A) and respiratory hazards[1]. Furthermore, fine powders of this class pose a combustible dust hazard; accumulation of fine particulates can burn rapidly if ignited[2].

Table 1: Quantitative Hazard & Property Summary

ParameterValue / ClassificationMechanistic Rationale
Molecular Weight 237.32 g/mol High molecular weight limits volatility, but aerosolized dust remains a primary inhalation risk.
GHS Classification H315, H319, H335Carboxylic acid protonation and heterocyclic heteroatoms disrupt lipid bilayers, causing severe mucosal irritation[1].
LogP (Est.) ~ -0.80 to 1.5The phenyl ring increases lipophilicity compared to base thiazolidines, enhancing dermal penetration.
Combustibility Combustible Dust HazardFine grinding generates dust clouds that can form explosive mixtures with air[2].
Pyrolysis Products COx, NOx, SOxThermal decomposition releases highly toxic sulfur oxides and nitrogen oxides[2].

Tiered Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in chemical compatibility and operational scale. We do not over-prescribe gear for micro-scale analytical work, nor do we under-protect during bulk preparative synthesis.

  • Hand Protection: Standard latex is insufficient due to the compound's lipophilic domains. Use Nitrile gloves (minimum 0.11 mm thickness) . The synthetic rubber provides a superior barrier against non-polar organic moieties. For bulk handling, double-gloving is mandatory to ensure a self-validating breach system (if the outer glove tears, the inner remains intact).

  • Respiratory Protection: When handling dry powders >5 grams, a NIOSH-approved N95 or P100 particulate respirator is required. This prevents the inhalation of micro-particulates that cause severe respiratory tract irritation and potential systemic toxicity[1][2].

  • Eye & Body Protection: Tightly fitting chemical safety goggles (not standard safety glasses) are required to prevent dust ingress[3]. A flame-resistant Nomex or standard heavy cotton lab coat must be worn to mitigate the combustible dust hazard[2].

PPE_Workflow A Hazard Assessment: 5,5-Dimethyl-2-phenyl- 1,3-thiazolidine-4-carboxylic acid B Analytical Scale (< 5g, Solution) A->B C Preparative Scale (> 5g, Dry Powder) A->C D Standard PPE: Nitrile Gloves (0.11mm) Safety Goggles Standard Lab Coat B->D E Advanced PPE: Double Nitrile Gloves N95/P100 Respirator Tyvek Sleeves/Apron C->E F Standard Fume Hood (Face Velocity >100 fpm) D->F G Powder Weighing Enclosure (Static Neutralized) E->G H Reaction / Assay Execution F->H G->H

Scale-dependent PPE and engineering control workflow for thiazolidine derivatives.

Operational Handling & Solution Preparation

To maintain scientific integrity and personnel safety, the preparation of stock solutions must follow a strict, self-validating protocol. This ensures that environmental exposure is minimized and the chemical remains uncompromised.

Step-by-Step Methodology: Preparation of a 0.1 M Stock Solution

  • Engineering Control Validation: Before opening the reagent bottle, verify that the chemical fume hood monitor displays a face velocity of at least 100 linear feet per minute (LFM). Causality: This guarantees that any aerosolized dust generated during cap removal is pulled away from the operator's breathing zone[3].

  • Static Mitigation: Wipe the exterior of the weighing spatula and the analytical balance draft shield with an anti-static cloth. Causality: Thiazolidine powders are prone to static cling, which can cause sudden dispersion of combustible dust[2].

  • Weighing: Tare a sealed anti-static weigh boat. Transfer the required mass of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid using a non-sparking spatula[3]. Seal the weigh boat before removing it from the balance.

  • Solvent Addition: Transfer the solid to a volumetric flask pre-purged with inert gas (Nitrogen or Argon). Slowly add the chosen organic solvent (e.g., DMSO or DMF). Validation: Observe complete dissolution before proceeding; cloudy solutions indicate incomplete solvation, which can lead to inaccurate assay dosing.

  • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel to capture any microscopic dust particles. Dispose of the towel in a solid hazardous waste container.

Emergency Response & Decontamination

In the event of a spill, immediate and methodical action is required. Because the compound is an irritant and a combustible dust hazard, sweeping dry powder with a standard broom is strictly prohibited, as it will aerosolize the chemical[2].

Spill_Response S1 Spill Detected (Solid or Solution) S2 Evacuate Immediate Area & Assess Scale S1->S2 S3 Don Spill Response PPE (Respirator, Heavy Gloves) S2->S3 S4 Cover with Inert Absorbent (Sand / Silica Gel) S3->S4 S5 Neutralize & Sweep (Avoid Dust Generation) S4->S5 S6 Dispose as Hazardous SOx/NOx Waste S5->S6

Sequential emergency response protocol for thiazolidine-4-carboxylic acid spills.

Spill Containment Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and eliminate all sources of ignition (sparks, open flames)[4].

  • Protect: Don a P100 respirator and heavy-duty nitrile utility gloves[5].

  • Contain: Cover the spilled powder or solution with an inert, non-combustible absorbent material such as dry sand or silica gel[5]. Causality: Inert absorbents prevent the generation of static electricity and suppress dust aerosolization.

  • Collect: Use a non-sparking plastic scoop to carefully collect the absorbed mixture. Place it into a high-density polyethylene (HDPE) hazardous waste container with a secure lid.

  • Wash: Wash the contaminated surface thoroughly with soap and water, as the compound is highly irritating to the skin[1]. Validation: Use pH paper on the final rinse water to ensure no residual acidic compound remains on the benchtop.

Waste Disposal & Environmental Logistics

Discharge of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid into the environment or municipal sewer systems must be strictly avoided[3].

Due to the presence of sulfur and nitrogen in the thiazolidine ring, thermal decomposition during standard incineration will emit highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. Therefore, all solid waste, contaminated PPE, and empty primary containers must be segregated into clearly labeled "Hazardous Organic Waste - Contains Sulfur/Nitrogen" receptacles. These must be transferred to a certified environmental logistics provider equipped with EPA-approved high-temperature incinerators featuring specialized exhaust scrubbers to neutralize acidic combustion gases.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.